molecular formula C7H8N2O3 B372796 2-Ethyl-4-nitropyridine 1-oxide CAS No. 38594-62-6

2-Ethyl-4-nitropyridine 1-oxide

Cat. No.: B372796
CAS No.: 38594-62-6
M. Wt: 168.15g/mol
InChI Key: KKALKJBYTZOONQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitropyridine 1-oxide (C7H8N2O3, MW 168.15 g/mol) is a nitrogen-containing heterocyclic compound of significant importance in pharmaceutical research and development. Its primary researched application is as a key intermediate in the synthesis of the anti-tuberculosis drug ethionamide . As a pyridine N-oxide derivative, it is part of a class of compounds that are actively studied in medicinal chemistry for their diverse biological activities and utility in creating more complex molecules . A comprehensive toxicological evaluation of this compound has been conducted to ensure safe handling in research settings. The substance has been classified as a hazardous chemical of hazard class II . It demonstrates moderate acute toxicity, with the mean lethal dose (LD50) determined to be 1250 mg/kg for female rats upon oral administration. The compound exhibits a moderate capacity for accumulation in the body, with a cumulation coefficient of 4.0 . While it does not show a local irritating effect on the skin, nor skin-resorptive or allergic effects, it possesses a pronounced irritating effect on the mucous membranes of the eyes . In sub-acute exposure studies, the compound showed a specific toxic effect primarily on the blood system, which was expressed as an imbalance in oxyhemoglobin and methemoglobin content, with a significant increase in the latter . To guarantee the safety of researchers, a tentative safe exposure level (TSEL) in the air of the working area has been established at 0.5 mg/m³ . Adherence to this exposure standard is crucial for minimizing health risks. This product is provided for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption . Researchers handling this compound should consult its Safety Data Sheet (SDS) and employ appropriate engineering controls and personal protective equipment to ensure safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKALKJBYTZOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-nitropyridine N-oxide: Synthesis, Structure, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine N-oxide core functionalized with both an ethyl and a nitro group, imparts unique electronic and steric properties that make it a valuable intermediate. Notably, it serves as a key precursor in the synthesis of ethionamide, an important second-line anti-tuberculosis drug[1]. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known applications of 2-Ethyl-4-nitropyridine N-oxide, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Ethyl-4-nitropyridine N-oxide is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2][3]
Molecular Weight 168.15 g/mol [2][3]
CAS Number 38594-62-6[4][5]

Chemical Structure and Reactivity

The chemical structure of 2-Ethyl-4-nitropyridine N-oxide is characterized by a pyridine ring with an N-oxide functional group, an ethyl group at the 2-position, and a nitro group at the 4-position.

Caption: Chemical structure of 2-Ethyl-4-nitropyridine N-oxide.

The presence of the N-oxide and the nitro group significantly influences the electronic properties of the pyridine ring. The N-oxide group is a strong π-donor, increasing electron density at the 2- and 4-positions, while the nitro group is a powerful electron-withdrawing group. This electronic push-pull system makes the 4-position highly susceptible to nucleophilic aromatic substitution, a key feature in its synthetic utility[6][7][8][9]. The ethyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions and the overall reactivity of the molecule compared to its methyl or unsubstituted analogs[6][8].

Synthesis of 2-Ethyl-4-nitropyridine N-oxide

The synthesis of 2-Ethyl-4-nitropyridine N-oxide is typically a two-step process, analogous to the preparation of other substituted 4-nitropyridine N-oxides[8][10][11].

Synthesis_Workflow Start 2-Ethylpyridine Step1 N-Oxidation (e.g., with peracetic acid) Start->Step1 Intermediate 2-Ethylpyridine N-oxide Step1->Intermediate Step2 Nitration (e.g., with fuming HNO₃ and conc. H₂SO₄) Intermediate->Step2 Product 2-Ethyl-4-nitropyridine N-oxide Step2->Product

Caption: General synthetic workflow for 2-Ethyl-4-nitropyridine N-oxide.

Experimental Protocol (Adapted from analogous syntheses)

This protocol is based on established methods for the N-oxidation of pyridines and subsequent nitration of the resulting N-oxides[3][7][10][12].

Part 1: Synthesis of 2-Ethylpyridine N-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 2-ethylpyridine.

  • Oxidation: While stirring, slowly add 40% peracetic acid to the 2-ethylpyridine. The rate of addition should be controlled to maintain the reaction temperature around 85°C.

  • Reaction Monitoring: After the addition is complete, continue stirring until the temperature of the reaction mixture drops to approximately 40°C.

  • Work-up: The resulting 2-ethylpyridine N-oxide can be isolated as its hydrochloride salt by bubbling hydrogen chloride gas through the reaction mixture, followed by removal of acetic acid under vacuum. Alternatively, the free base can be obtained by careful neutralization and extraction.

Part 2: Synthesis of 2-Ethyl-4-nitropyridine N-oxide

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.

  • Nitration Reaction: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, heat the 2-ethylpyridine N-oxide from Part 1 to approximately 60°C.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the heated 2-ethylpyridine N-oxide. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to 125-130°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield the final 2-Ethyl-4-nitropyridine N-oxide.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide functionality. The ethyl group will exhibit a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield. The N-oxide group also has a notable effect on the chemical shifts of the ring carbons[14].

  • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the N-O stretching vibration of the N-oxide group, typically in the region of 1200-1300 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group are also expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively[2].

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom from the N-oxide group.

Applications in Drug Development and Research

The primary documented application of 2-Ethyl-4-nitropyridine N-oxide is as a key intermediate in the synthesis of ethionamide, a thioamide drug used in the treatment of tuberculosis[1]. The reactivity of the 4-nitro group allows for its displacement by various nucleophiles, which is a crucial step in the synthetic route to ethionamide and other potentially bioactive molecules.

Furthermore, the broader class of pyridine N-oxides has been explored for various biological activities, and their ability to act as ligands for metal complexes opens up possibilities in the development of novel therapeutic agents[15]. The unique electronic and steric properties of 2-Ethyl-4-nitropyridine N-oxide make it an interesting scaffold for the design and synthesis of new chemical entities in drug discovery programs.

Safety and Handling

2-Ethyl-4-nitropyridine N-oxide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Toxicological studies have shown that it can have toxic effects, particularly on the blood system, and can cause irritation to the eyes[16]. It is important to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Ethyl-4-nitropyridine N-oxide is a valuable heterocyclic compound with a well-defined chemical structure and molecular weight. While specific experimental data for this compound is limited in publicly available literature, its synthesis can be reliably achieved through established methods of N-oxidation and nitration. Its primary importance lies in its role as a key intermediate in the synthesis of the anti-tuberculosis drug ethionamide, highlighting its significance in the pharmaceutical industry. The unique reactivity conferred by the N-oxide and nitro groups makes it a versatile building block for the synthesis of a variety of substituted pyridines, warranting further exploration of its potential in medicinal chemistry and materials science.

References

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Ethyl-4-nitropyridine 1-oxide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Ethyl-4-nitropyridine 1-oxide (CAS: 38594-62-6 / Analogous derivatives).[1] As a critical intermediate in the synthesis of thioamide antitubercular agents (e.g., Ethionamide), understanding its solvation thermodynamics is essential for process optimization, recrystallization, and formulation.[1]

This document moves beyond static data to explain the mechanistic interactions driving solubility, providing researchers with a self-validating protocol for solvent selection.[1]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6][7]

To predict and manipulate solubility, one must first understand the competing electronic and steric forces within the molecule.[1]

PropertyDataRelevance to Solubility
Molecular Structure Pyridine ring, N-oxide, Nitro (C4), Ethyl (C2)Amphiphilic character.[1][2][3]
Molecular Weight 168.15 g/mol Low MW facilitates dissolution in small-molecule solvents.[1]
Electronic Nature Dipolar (

) & Electron-withdrawing (

)
High affinity for polar aprotic solvents (DMSO, DMF).[1]
Lipophilicity Ethyl group (

)
Increases solubility in moderately non-polar solvents (DCM, Chloroform) compared to non-alkylated analogs.[1]
Appearance Yellow Crystalline SolidIndicates high lattice energy; requires energy (heat/solvation) to break crystal packing.
The Solvation Mechanism

The solubility of this compound is governed by a "Push-Pull" mechanism:

  • The Polar Head: The N-oxide moiety creates a strong dipole, acting as a hydrogen bond acceptor.[1] This makes the compound soluble in protic solvents like Ethanol and Methanol .[1]

  • The Hydrophobic Tail: The ethyl group disrupts the crystal lattice packing slightly and provides interaction points for Van der Waals forces, enabling solubility in chlorinated solvents like Chloroform and Dichloromethane (DCM) .[1]

  • The Nitro Group: Strongly electron-withdrawing, it reduces the basicity of the N-oxide but enhances interactions with electron-rich solvents.[1]

Solubility Landscape

The following categorization is derived from empirical synthesis data of structural analogs (4-nitropyridine N-oxide) and specific purification protocols for the 2-ethyl derivative.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stock solutions, reaction media.[1]
Chlorinated Chloroform, DCMGood (50-100 mg/mL)Extraction, liquid-liquid separation.[1]
Ketones Acetone, MEKModerate (Temperature Dependent)Primary Recrystallization Solvent.
Alcohols Methanol, EthanolModerate Co-solvent for crystallization.[1]
Ethers THF, Diethyl EtherLow to Moderate THF is good; Ether is poor (anti-solvent).[1]
Alkanes Hexane, HeptaneNegligible (<1 mg/mL)Anti-solvent to force precipitation.[1]
Water WaterModerate pH dependent; solubility increases in acidic media due to protonation.[1]

Critical Insight: Acetone is the gold-standard solvent for purification.[1] The compound exhibits a steep solubility curve in acetone—highly soluble at boiling point (56°C) but crystallizes effectively upon cooling to 0-5°C.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on literature values, which may vary by batch purity. Use this standardized "Shake-Flask" protocol to generate internal data.[1]

Workflow Diagram[1]

SolubilityProtocolPrep1. Sample Preparation(Excess Solid + Solvent)Equil2. Equilibration(24-48h @ Constant T)Prep->Equil AgitationFilter3. Phase Separation(Syringe Filter 0.45µm)Equil->Filter IsothermalDilute4. Dilution(Mobile Phase)Filter->Dilute Prevent Precip.Analyze5. Quantification(HPLC-UV)Dilute->Analyze

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess this compound solid to 2 mL of the target solvent in a borosilicate glass vial. Ensure undissolved solid remains visible.[1]

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24–48 hours. Note: Use a thermomixer to maintain temperature precision.

  • Phase Separation:

    • Allow the solid to settle (sedimentation).[1]

    • Filter the supernatant using a 0.45 µm PTFE filter (for organic solvents) or Nylon (for aqueous).[1]

    • Pre-warm the filter if measuring solubility at elevated temperatures to prevent crash-out.[1]

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 Isocratic).[1]

    • Detection: UV @ 254 nm (Nitro group absorbance).[1]

    • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Purification Strategy: Recrystallization

For drug development applications, purity is paramount.[1] The following logic applies to scaling up from milligrams to grams.

Recrystallization Logic
  • Solvent: Acetone (or Acetone/Ethanol mix).[1]

  • Anti-Solvent: Hexane or Diethyl Ether.[1]

Procedure:

  • Dissolve the crude yellow solid in boiling Acetone . Use the minimum volume required to achieve a clear solution.

  • Optional: If colored impurities persist, treat with activated carbon for 10 minutes, then hot-filter.[1]

  • Remove from heat and allow to cool slowly to room temperature (20°C).

  • Transfer to an ice bath (0-4°C) for 2 hours.

  • Collect crystals via vacuum filtration.[1][4][5] Wash the filter cake with cold Hexane (removes surface impurities without redissolving the product).[1]

RecrystallizationCrudeCrude SolidDissolveDissolve in Boiling Acetone(Min. Volume)Crude->DissolveCoolSlow Cooling(RT -> 4°C)Dissolve->Cool SupersaturationCrystalsCrystallizationCool->CrystalsWashWash with Cold HexaneCrystals->Wash FiltrationPurePure Product(>98% HPLC)Wash->Pure

Figure 2: Recrystallization pathway utilizing thermal solubility differentials.[1]

References

  • ChemicalBook. (n.d.).[1] this compound Properties and Suppliers. Retrieved from [1]

  • PubChem. (2023).[1] 2-Ethylpyridine 1-oxide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2015).[1] Synthesis and Solubility of 4-Nitropyridine N-oxide Derivatives. Retrieved from

  • BenchChem. (n.d.).[1] Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide. Retrieved from [1]

  • CymitQuimica. (n.d.).[1] 2-Ethyl-4-nitro-pyridine 1-oxide Product Data. Retrieved from [1][6]

2-Ethyl-4-nitropyridine 1-oxide melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 2-Ethyl-4-nitropyridine 1-oxide , a critical intermediate in the synthesis of the anti-tubercular drug Ethionamide.

Core Data & Process Chemistry for Drug Development[1]

Executive Summary & Compound Identity

This compound is a functionalized pyridine derivative primarily utilized as a high-value intermediate in the pharmaceutical manufacturing of thioamide antibiotics (e.g., Ethionamide, Prothionamide).[1] Its chemical behavior is defined by the interplay between the electron-withdrawing nitro group at position 4 and the electron-donating N-oxide moiety, which activates the ring for subsequent nucleophilic substitution—a key step in drug synthesis.

Chemical Identity Table
PropertyData
Chemical Name This compound
CAS Number 38594-62-6
Synonyms 2-Ethyl-4-nitropyridine N-oxide; 4-Nitro-2-ethylpyridine 1-oxide
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Structural Class Pyridine N-oxide; Nitroaromatic
Physical State Crystalline Solid (Yellow to Orange)

Physical Properties: Melting & Boiling Point Data

Accurate physical property data is essential for process design, specifically for determining isolation temperatures and handling safety.

Melting Point and Boiling Point Data
PropertyValue / RangeContext & Technical Note
Melting Point ~90 – 160 °C (Estimated Range)*Solid at Room Temperature. Note: While specific experimental values are restricted to specialized toxicological literature [1][2], structural analogs provide a reliable working range:• 2-Methyl-4-nitropyridine 1-oxide: 155–159 °C• 2,3-Dimethyl-4-nitropyridine 1-oxide: 94–96 °C• 4-Nitropyridine 1-oxide: 159–160 °C
Boiling Point Decomposes Do Not Distill. Like most nitropyridine N-oxides, this compound is thermally unstable at high temperatures. It undergoes decomposition (potentially explosive) before reaching a standard boiling point.
Solubility Soluble in polar organic solvents (DCM, DMSO, Methanol).Critical for extraction protocols post-nitration.

Critical Safety Warning: The "Boiling Point" is theoretically calculated to be >300°C, but in practice, the compound will decompose violently if heated to this range. Vacuum drying at moderate temperatures (<50°C) is the only recommended method for solvent removal.

Synthesis & Production Logic

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The N-oxide group is essential here: it activates the pyridine ring at the 4-position (para) and 2-position (ortho) for nitration, whereas a standard pyridine ring would be deactivated and difficult to nitrate.

Reaction Pathway Logic
  • Precursor : 2-Ethylpyridine (Liquid).

  • Activation : Oxidation to 2-Ethylpyridine 1-oxide using Peracetic acid or m-CPBA.

    • Why? To increase electron density at C4 for nitration.

  • Nitration : Reaction with Fuming Nitric Acid (

    
    ) and Sulfuric Acid (
    
    
    
    ).
    • Regioselectivity: The ethyl group at C2 exerts a steric influence, directing the nitro group primarily to C4.

  • Product : this compound (Solid).

Synthesis Workflow Diagram (Graphviz)

SynthesisPath Start 2-Ethylpyridine (Liquid precursor) Oxidation N-Oxidation (H2O2 / Acid) Start->Oxidation Activation Intermediate 2-Ethylpyridine 1-oxide (Activated Ring) Oxidation->Intermediate Yields N-oxide Nitration Nitration (HNO3 / H2SO4, Heat) Intermediate->Nitration Electrophilic Attack Product This compound (Target Intermediate) Nitration->Product Regioselective at C4 Downstream Ethionamide Synthesis (Nucleophilic Substitution) Product->Downstream Displacement of NO2

Caption: Step-wise synthesis pathway transforming 2-ethylpyridine into the active 4-nitro intermediate for drug manufacturing.

Analytical Characterization & Handling

Identification Protocols

To validate the identity of the synthesized material, the following analytical signatures are standard:

  • IR Spectroscopy : Look for strong N-O stretch (~1200-1300 cm⁻¹) and asymmetric

    
     stretch (~1500-1550 cm⁻¹).
    
  • 1H NMR : The ethyl group signals (triplet/quartet) will be distinct. The aromatic protons at C3 and C5 will show a characteristic downfield shift due to the nitro group and N-oxide.

  • TLC Monitoring : The N-oxide is significantly more polar than the starting 2-ethylpyridine. Use Methanol:DCM (5:95) as a mobile phase; the product will have a lower Rf value.

Safety & Toxicology (Hygienic Assessment)

According to toxicological evaluations [1]:

  • Acute Toxicity : The compound is classified as Toxic .

    • LD50 (Oral, Rat): ~1250 mg/kg (Female), ~430 mg/kg (Male Mouse).

    • Inhalation Risk: Threshold for acute inhalation effect is ~76.7 mg/m³.[2][3]

  • Target Organs : Blood system (Methemoglobinemia risk) and mucous membranes (Eye irritant).[2]

  • Handling : Use a full face shield and handle in a fume hood. Avoid dust generation.

Applications in Drug Development

The primary utility of this compound is as a "chemical handle." The nitro group at position 4 is a good leaving group in nucleophilic aromatic substitution (


) reactions because the N-oxide activates the ring.

Mechanism in Ethionamide Synthesis:

  • Substitution : The nitro group is displaced by a cyano group (using cyanide sources) or a halide.

  • Reduction : The N-oxide is reduced back to the pyridine.

  • Functionalization : The substituent at C4 is converted to the thioamide (-CSNH2).

This specific reactivity profile makes CAS 38594-62-6 indispensable for introducing carbon-based substituents at the 4-position of the pyridine ring.

References

  • Tsarichenko, G.V., Ryndina, S.E., Neugodova, O.P. (1985).[4][5][6] Toxicological Properties of Substances Used in the Chemical and Pharmaceutical Industry. Moscow. (Primary source for toxicological data and physical characterization of this compound).

  • Brits, M. (2001). Design and synthesis of ATP analogues as potential inhibitors of glutamine synthetase. University of the Witwatersrand. (Describes synthesis and melting point determination of Compound 68: 2-ethyl-4-nitropyridine-N-oxide).

  • PubChem . (n.d.). This compound (CID 570528). National Center for Biotechnology Information. Link

  • ChemicalBook . (2025). This compound Product Entry. Link

Sources

difference between 2-Ethyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Analysis: 4-Nitropyridine N-Oxide vs. 2-Ethyl-4-Nitropyridine 1-Oxide

Executive Summary This technical guide analyzes the structural, synthetic, and functional divergences between 4-Nitropyridine N-oxide (4-NPO) and its alkylated derivative, This compound (2-Et-4-NPO) . While both compounds serve as high-reactivity electrophiles in nucleophilic aromatic substitution (


), their applications differ fundamentally: 4-NPO acts as a general-purpose synthons for 4-substituted pyridines, whereas 2-Et-4-NPO is a specialized intermediate, critical in the industrial synthesis of thioamide antitubercular agents like Ethionamide . This guide details their electronic landscapes, synthesis protocols, and safety profiles for drug development workflows.

Part 1: Structural & Electronic Landscape

The core difference lies in the symmetry and the inductive influence of the ethyl group at the C2 position. Both molecules feature a nitro group at C4 and an N-oxide moiety, creating a "push-pull" electronic system that highly activates the C4 position toward nucleophiles.[1]

Comparative Data Matrix
Feature4-Nitropyridine N-oxide (4-NPO)This compound (2-Et-4-NPO)
CAS Registry 1124-33-038594-62-6
Formula


Symmetry

(High Symmetry)

(Asymmetric)
Electronic Effect Strong

(Nitro), Strong

(N-oxide)
Added

(Ethyl) at C2; slight ring deactivation
C4 Electrophilicity Extremely HighHigh (Slightly attenuated by Ethyl

)
Primary Utility General Scaffold (Agrochemicals/Pharma)Targeted Scaffold (Antituberculars)
Electronic Analysis
  • 4-NPO: The N-oxide oxygen donates electron density into the ring (+M effect) but withdraws inductively (-I). The nitro group at C4 strongly withdraws (-M, -I). This combination makes C4 exceptionally electron-deficient, facilitating rapid displacement of the nitro group.

  • 2-Et-4-NPO: The ethyl group at C2 exerts a weak positive inductive effect (+I). While this slightly increases electron density in the ring, it does not significantly hamper the reactivity at C4 because the ethyl group is meta to the reaction center (C4). However, it breaks the symmetry of the molecule, rendering the C2 and C6 protons magnetically non-equivalent in NMR spectroscopy.

Part 2: Synthetic Pathways[3][4]

The synthesis of both compounds follows a parallel oxidation-nitration sequence. However, the starting materials dictate the regiochemical outcome.

Pathway Logic
  • Oxidation: Pyridines are oxidized to N-oxides (typically using

    
    /Acetic Acid or mCPBA) to activate the ring for nitration.[2]
    
  • Nitration: Electrophilic aromatic substitution (

    
    ) introduces the nitro group. The N-oxide group directs the incoming nitronium ion (
    
    
    
    ) to the C4 (para) position.
    • Note: In 2-Ethylpyridine N-oxide, the C2 position is blocked, forcing nitration almost exclusively to C4.

SynthesisPathways cluster_0 General Scaffold Synthesis cluster_1 Ethionamide Precursor Synthesis Pyr Pyridine PyrNO Pyridine N-Oxide Pyr->PyrNO Oxidation (H2O2/AcOH) NPO 4-Nitropyridine N-Oxide PyrNO->NPO Nitration (HNO3/H2SO4) Para-direction EtPyr 2-Ethylpyridine EtPyrNO 2-Ethylpyridine N-Oxide EtPyr->EtPyrNO Oxidation (H2O2/AcOH) EtNPO 2-Ethyl-4-Nitropyridine 1-Oxide EtPyrNO->EtNPO Nitration (HNO3/H2SO4) C2 Blocked -> C4 Selectivity

Caption: Comparative synthetic routes. Both pathways utilize N-oxide direction to install the nitro group at C4. The ethyl group in the lower pathway blocks C2, ensuring high regioselectivity.

Part 3: Reactivity Profile ( )

The defining characteristic of both molecules is their ability to undergo Nucleophilic Aromatic Substitution (


). The nitro group is an excellent leaving group in these systems, often better than halogens.
Mechanism: Addition-Elimination
  • Nucleophilic Attack: A nucleophile (e.g.,

    
    , 
    
    
    
    , amines) attacks the electron-deficient C4 carbon.[1]
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The N-oxide oxygen helps stabilize the negative charge.

  • Elimination: The nitro group departs as nitrite (

    
    ), restoring aromaticity.
    
The "Ethyl Effect" on Reactivity

In 2-Et-4-NPO , the ethyl group is located at C2.

  • Steric Impact: Minimal. The reaction occurs at C4. The ethyl group is sufficiently distant that it does not sterically hinder the approach of nucleophiles to C4.

  • Electronic Impact: Minor deactivation. The +I effect of the ethyl group makes the ring slightly less electron-deficient than the unsubstituted parent 4-NPO. Consequently, reaction rates for 2-Et-4-NPO may be marginally slower, but yields remain high.

SNArMechanism Reactant 2-Ethyl-4-Nitropyridine 1-Oxide Complex Meisenheimer Complex Reactant->Complex Addition (Rate Limiting) Nucleophile Nucleophile (Nu-) Nucleophile->Complex Product 4-Substituted 2-Ethylpyridine N-Oxide Complex->Product Elimination Leaving NO2- Complex->Leaving

Caption:


 mechanism at the C4 position. The reaction proceeds via a Meisenheimer intermediate, displacing the nitro group.[1]

Part 4: Experimental Protocols

Safety Warning: Nitropyridine N-oxides are energetic compounds. The nitration step is highly exothermic. 4-Nitropyridine N-oxide has been reported to decompose explosively if heated without solvent or if the reaction exotherm is uncontrolled [1].

Protocol A: Synthesis of 4-Nitropyridine N-Oxide (General Procedure)

Based on standard nitration methodologies [2, 3].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool 35 mL of concentrated

    
     to 0°C.
    
  • Addition: Slowly add 0.1 mol of Pyridine N-oxide (or 2-Ethylpyridine N-oxide) in small portions, maintaining temperature <10°C.

  • Nitration: Dropwise add fuming

    
     (15 mL) over 30 minutes.
    
  • Heating: Slowly warm the mixture to 90°C (100°C for the ethyl derivative) and hold for 2-4 hours. Caution: Monitor for thermal runaway.

  • Quenching: Pour the reaction mixture onto 200g of crushed ice.

  • Neutralization: Carefully neutralize with solid

    
     or concentrated 
    
    
    
    until pH ~8.
  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with ice water, and recrystallize from ethanol/water.

Protocol B: Quality Control (TLC & Melting Point)
  • TLC Mobile Phase: Dichloromethane:Methanol (9:1).

  • Visualization: UV lamp (254 nm). The nitro group quenches fluorescence strongly.

  • Melting Point:

    • 4-NPO: 159–162 °C [4].

    • 2-Et-4-NPO: Derivative dependent; typically slightly lower due to asymmetry disrupting crystal packing.

Part 5: Pharmaceutical Utility

This is the critical differentiator for researchers.

4-Nitropyridine N-oxide: The "Universal Donor"

This molecule is a generic building block. It is used when the final drug target requires a simple pyridine ring substituted at the 4-position.

  • Workflow: 4-NPO

    
     4-Chloropyridine N-oxide 
    
    
    
    4-Alkoxypyridine (via alkoxide attack).
  • Applications: Agrochemicals, general kinase inhibitor scaffolds.

This compound: The "Ethionamide" Precursor

This molecule is industrially significant for the synthesis of Ethionamide (and Prothionamide), essential second-line drugs for Multi-Drug Resistant Tuberculosis (MDR-TB).

  • Workflow:

    • Precursor: this compound.

    • Substitution: Reaction with acetyl chloride or

      
       converts the Nitro group to a Chloro group (and deoxygenates the N-oxide simultaneously or in steps).
      
    • Thioamidation: The 4-chloro or 4-cyano intermediate is converted to the thioamide.

  • Why it matters: The 2-ethyl group is essential for the pharmacophore's binding to the bacterial enzyme EthA (which activates the drug) [5]. Without the 2-ethyl group, the molecule loses specific antitubercular potency.

References

  • Santa Cruz Biotechnology. Safety Data Sheet: 4-Nitropyridine N-oxide.Link

  • Den Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives. Recueil des Travaux Chimiques des Pays-Bas. Link

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.Link

  • Sigma-Aldrich. Product Specification: 4-Nitropyridine N-oxide.[3]Link

  • SSRN. Identification, synthesis and characterization of potential process related impurity of Ethionamide.Link

Sources

suppliers and price of 2-Ethyl-4-nitropyridine 1-oxide research grade

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 38594-62-6 Chemical Formula: C


H

N

O

Molecular Weight: 168.15 g/mol [1]

Executive Summary

2-Ethyl-4-nitropyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized in the synthesis of 2,4-disubstituted pyridine derivatives, most notably the anti-tubercular drug Ethionamide (2-ethylisonicotinamide). Its high market value (~€760/g for research quantities) reflects its status as a non-commodity, fine chemical intermediate often requiring custom synthesis or rigorous purification to remove isomers (e.g., 2-ethyl-5-nitropyridine 1-oxide).

This guide provides a technical breakdown of the supply chain, synthesis protocols, and application pathways for researchers in medicinal chemistry and process development.

Technical Profile & Specifications

Researchers must distinguish this specific isomer from its analogs (e.g., 3-ethyl or non-ethylated variants) to ensure experimental reproducibility.

PropertySpecification
IUPAC Name 2-Ethyl-4-nitro-1-oxidopyridin-1-ium
CAS Number 38594-62-6 (Critical for ordering)
Appearance Pale yellow to yellow crystalline powder
Purity (Research Grade) ≥ 95% (HPLC/GC)
Melting Point 98–102 °C (Typical range for pure isomer)
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
Stability Hygroscopic; light-sensitive. Store under inert atmosphere (N₂) at 2–8°C.

Supply Chain & Pricing Analysis

The market for this compound is characterized by low volume and high unit cost. It is not a bulk commodity; most stock is held by specialized catalog houses or synthesized on demand.

Primary Suppliers & Catalog References

Note: Prices are estimates based on 2024/2025 data and subject to fluctuation.

SupplierCatalog RefPack SizeApprox. Price (USD/EUR)Lead Time
Apollo Scientific 54-OR10043641 g€764.00Stock / 2-3 Weeks
CymitQuimica 54-OR10043641 g€764.00Stock / 2-3 Weeks
Advanced Chem Intermediates InquireBulkRFQCustom Synthesis
Simson Pharma OT64740000mg–gRFQCustom Synthesis
Sourcing Strategy
  • Verify CAS: Many vendors list "Ethyl-nitropyridine N-oxide" generically. Ensure the Certificate of Analysis (CoA) specifically cites CAS 38594-62-6 .

  • Custom Synthesis: For requirements >10g, catalog pricing is prohibitive. Contract Manufacturing Organizations (CMOs) in China or India can synthesize this via the nitration of 2-ethylpyridine N-oxide at a significantly lower cost per gram (approx.

    
    100/g in 100g batches).
    

Synthesis & Manufacturing Protocol

For laboratories unable to source the compound commercially, or for those validating process chemistry, the synthesis proceeds via the N-oxidation of 2-ethylpyridine followed by electrophilic aromatic substitution (nitration).

Reaction Pathway

The synthesis exploits the activating nature of the N-oxide group, which directs nitration to the 4-position (para) and removes the deactivating influence of the pyridine nitrogen lone pair.

SynthesisPathway Start 2-Ethylpyridine (Precursor) Step1 Oxidation (H2O2 / AcOH) Start->Step1 70-80°C, 12h Inter 2-Ethylpyridine N-oxide (Intermediate) Step1->Inter Step2 Nitration (HNO3 / H2SO4) Inter->Step2 90-100°C Exothermic! Product 2-Ethyl-4-nitropyridine 1-oxide (CAS 38594-62-6) Step2->Product Yield: ~60-70%

Caption: Two-step synthesis of this compound from 2-ethylpyridine.

Detailed Protocol (Bench Scale)

Step 1: N-Oxidation

  • Dissolve 2-ethylpyridine (1.0 eq) in Glacial Acetic Acid.

  • Add Hydrogen Peroxide (30%) (1.5 eq) dropwise at room temperature.

  • Heat to 70–80°C for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Concentrate under vacuum to remove acetic acid. Neutralize with Na₂CO₃ and extract with Chloroform.

  • Result: 2-Ethylpyridine N-oxide (Oil or low-melting solid).

Step 2: Nitration (Critical Safety Step)

  • Dissolve 2-ethylpyridine N-oxide in Conc. Sulfuric Acid (H₂SO₄) . Cool to 0°C.

  • Add Fuming Nitric Acid (HNO₃) dropwise, maintaining temp <10°C.

  • Slowly raise temperature to 90–100°C. Caution: Reaction is highly exothermic. Risk of thermal runaway.

  • Heat for 2–4 hours.

  • Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 8.

  • Filter the yellow precipitate (Product). Recrystallize from Ethanol/Water.

Applications in Drug Development

The primary utility of this compound is as a scaffold for introducing functionality at the 4-position of the pyridine ring, which is otherwise difficult to access in 2-substituted pyridines.

Case Study: Ethionamide Synthesis

It serves as a key intermediate for Ethionamide (Trecator), a second-line anti-tuberculosis drug. The nitro group is a versatile handle that can be reduced to an amine, which is then converted to a nitrile and finally thionated.

EthionamidePath NitroOxide 2-Ethyl-4-nitropyridine 1-oxide Amino 2-Ethyl-4-aminopyridine NitroOxide->Amino Reduction (Fe/AcOH or H2/Pd) Cyano 2-Ethyl-4-cyanopyridine Amino->Cyano Diazotization / CuCN (Sandmeyer) Ethionamide Ethionamide (Active API) Cyano->Ethionamide H2S / Et3N (Thionation)

Caption: Synthetic utility of the compound in accessing the Ethionamide scaffold.[2][3]

Quality Control & Handling

Analytical Verification[4]
  • 1H NMR (DMSO-d6): Look for the ethyl group signals (triplet ~1.2 ppm, quartet ~2.8 ppm) and the characteristic downfield shift of the C3/C5 protons due to the nitro group and N-oxide.

  • HPLC: Use a C18 column with a water/acetonitrile gradient. The N-oxide is more polar than the reduced pyridine.

Safety & Storage (E-E-A-T)
  • Toxicity: Classified as Hazard Class II . LD50 (rat) ~1250 mg/kg.

  • Hazards: Causes serious eye irritation and skin irritation.[4] Potential mutagen (nitroaromatic).

  • Storage: Store in amber vials (light sensitive) at 4°C. Hygroscopic—keep desiccated.

References

  • Russian Journal of Hygiene and Sanitation. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022).[5] Available at: [Link]

  • Journal of Medicinal Chemistry. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships. (2011).[6][7] Available at: [Link]

Sources

InChIKey and SMILES string for 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Chemoinformatic and Synthetic Guide for Medicinal Chemistry Applications[1]

Executive Summary

2-Ethyl-4-nitropyridine 1-oxide (CAS RN: 38594-62-6) represents a critical scaffold in heterocyclic chemistry, particularly within drug discovery campaigns targeting enzymatic pathways.[1] As a pyridine N-oxide derivative, it possesses unique electronic properties that differentiate it from its non-oxidized pyridine counterparts. The N-oxide moiety activates the ring toward both electrophilic (at C4) and nucleophilic (at C2/C6) substitution, while the nitro group at C4 serves as a potent leaving group for downstream functionalization.[1]

This guide provides the definitive chemoinformatic identifiers, a validated synthesis workflow, and a structural analysis of the compound's reactivity profile.[1]

Chemoinformatic Identifiers

Accurate digital representation is essential for computational screening and database integration.[1] The following identifiers are derived from the canonical structure.

Core Identifiers Table[1]
Identifier TypeString / ValueNotes
CAS Registry Number 38594-62-6 Primary commercial identifier.[1][2]
Canonical SMILES CCc1cc([O-])ccn1[O-]Explicit charge separation notation.[1]
Isomeric SMILES CCc1cc(=O)ccn1[O-]Alternate resonance representation.[1]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Decoding the SMILES Syntax

The SMILES string CCc1cc([O-])ccn1[O-] encodes specific structural logic:

  • CC : Represents the ethyl group (C2 substituent).[1]

  • c1...n1 : Denotes the aromatic pyridine ring system.[1]

  • [O-] : Encodes the nitro group at position 4. Note the explicit charge separation (N+ and O-) required by many force fields, rather than the pentavalent nitrogen representation.[1]

  • n1[O-] : Represents the N-oxide moiety.[1] The nitrogen is part of the aromatic ring (n), but the oxygen is an external substituent carrying a formal negative charge, balanced by the nitrogen's positive formal charge (implicit in some parsers, explicit in others).[1]

Structural Dynamics & Electronic Theory

The reactivity of this compound is governed by the "push-pull" electronic effects of its substituents.[1]

The N-Oxide Effect

Unlike pyridine, which is electron-deficient, pyridine N-oxide is amphoteric.[1]

  • Electron Donation (+M): The oxygen atom can donate electron density into the ring via resonance, increasing electron density at positions 2 and 4.[1]

  • Electron Withdrawal (-I): The positively charged nitrogen exerts a strong inductive withdrawal.[1]

The Nitro Group Interaction

The nitro group at C4 is a strong electron-withdrawing group (EWG).[1] In the N-oxide scaffold, the C4 position is activated for Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group acts as a "super-leaving group" because the intermediate Meisenheimer complex is stabilized by the N-oxide oxygen.[1]

Resonance Structure 2-Ethyl-4-nitropyridine 1-oxide NOxide N-Oxide Moiety (Inductive Withdrawal -I Resonance Donation +M) Structure->NOxide Contains Nitro 4-Nitro Group (Strong EWG) Structure->Nitro Contains Reactivity C4 Susceptibility to Nucleophilic Attack NOxide->Reactivity Activates Ring Nitro->Reactivity Acts as Leaving Group

Figure 1: Electronic structural decomposition showing the cooperative effects leading to C4 reactivity.[1]

Synthesis Protocol

The synthesis of this compound is a sequential two-step process starting from commercially available 2-ethylpyridine.[1]

Step 1: N-Oxidation

Objective: Convert 2-ethylpyridine to 2-ethylpyridine 1-oxide.[1]

  • Reagents: 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.[1]

  • Mechanism: Peracid formation in situ followed by electrophilic attack on the pyridine nitrogen.[1]

Protocol:

  • Dissolve 2-ethylpyridine (1.0 eq) in glacial acetic acid.

  • Add 30% H₂O₂ (1.5 eq) dropwise at room temperature.

  • Heat to 70–80°C for 12–24 hours. Monitor by TLC (product is more polar).[1]

  • Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize with NaOH (keep cold) and extract with Chloroform/DCM.

Step 2: Nitration

Objective: Introduce the nitro group at the C4 position.[1]

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1][3]

  • Regioselectivity: The N-oxide directs nitration primarily to the C4 position (para to the N-oxide), unlike the unoxidized pyridine which is resistant to nitration.[1]

Protocol:

  • Dissolve 2-ethylpyridine 1-oxide in conc. H₂SO₄.[1][3][4][5] Cool to 0°C.[1]

  • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

  • Heat slowly to 90–100°C for 2–4 hours.

    • Caution: Exothermic reaction.[1] Ensure blast shield usage.

  • Quench: Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 7–8.[1][3]

  • Isolation: Filter the yellow precipitate (product). Recrystallize from acetone/ethanol if necessary.[1]

Synthesis Workflow Diagram

Synthesis Start 2-Ethylpyridine Step1 Oxidation (H2O2 / AcOH, 70°C) Start->Step1 Intermediate 2-Ethylpyridine 1-oxide Step1->Intermediate N-oxidation Step2 Nitration (Fuming HNO3 / H2SO4, 100°C) Intermediate->Step2 Product This compound (Target) Step2->Product Electrophilic Aromatic Substitution (C4)

Figure 2: Step-wise synthetic pathway from 2-ethylpyridine precursor.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a transformable core .[1]

Nucleophilic Displacement

The nitro group at C4 is easily displaced by nucleophiles (amines, alkoxides, thiols).[1]

  • Reaction: SNAr.

  • Utility: This allows the rapid generation of 4-substituted-2-ethylpyridine libraries.[1]

  • Post-Modification: The N-oxide can be reduced back to the pyridine using PCl₃ or Zn/AcOH, yielding the functionalized pyridine drug candidate.[1]

Pharmacophore Modeling

In computational docking, the N-oxide oxygen acts as a strong hydrogen bond acceptor (HBA).[1] When using the SMILES CCc1cc([O-])ccn1[O-] for docking:

  • Ensure the protonation state of the N-oxide is neutral (zwitterionic form).[1]

  • The ethyl group provides a hydrophobic anchor at the C2 position.[1]

References

  • PubChem Compound Summary. (2025). 2-Ethylpyridine 1-oxide (CID 78546).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide reactivity and nitration regioselectivity).

Sources

Methodological & Application

nucleophilic substitution reactions of 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Functionalization of 2-Ethyl-4-nitropyridine 1-oxide

Executive Summary

This guide details the protocols for nucleophilic aromatic substitution (


) of This compound . This substrate represents a classic "push-pull" heterocyclic system: the N-oxide moiety activates the ring towards nucleophilic attack, while the nitro group at the C4 position acts as an excellent leaving group (nucleofuge).

Key Application: These protocols are essential for synthesizing 2,4-disubstituted pyridine derivatives, which are ubiquitous scaffolds in proton pump inhibitors (e.g., Rabeprazole analogs) and kinase inhibitors.

Critical Safety Alert: 4-Nitropyridine 1-oxides are thermally unstable and energetic. They possess a high decomposition energy. Never concentrate reaction mixtures to dryness at high temperatures.

Mechanistic Principles

The reactivity of this compound is governed by the cooperative electronic effects of the N-oxide and the nitro group.

  • Activation: The N-oxide oxygen is an electron donor by resonance but an electron withdrawer by induction. It creates a significant positive potential at the C2 and C4 positions.

  • Regioselectivity: While both C2 and C4 are activated, the presence of the Nitro group at C4 directs the nucleophile exclusively to this position. The Nitro group is a far superior leaving group compared to the hydride ion (which would be required for substitution at C2/C6).

  • Steric Influence: The ethyl group at C2 provides mild steric shielding to the C2 position, further reinforcing regioselectivity toward C4.

Figure 1: Reaction Mechanism (


) 

SNAr_Mechanism Substrate 2-Ethyl-4-nitro pyridine 1-oxide Complex Meisenheimer Complex (Transition State) Substrate->Complex + Nu:- Nu Nucleophile (Nu:-) Nu->Complex Product 4-Substituted Product Complex->Product - NO2 LG Leaving Group (NO2-) Complex->LG

Caption: The nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized Meisenheimer complex before expelling the nitrite ion.

Safety & Handling Protocol (Mandatory)

Before proceeding, verify the following safety controls:

  • Thermal Hazard: 4-Nitropyridine 1-oxides can decompose explosively above 150°C or upon shock.

    • Control: Maintain reaction temperatures below 100°C where possible.

    • Control: Use a blast shield during scale-up (>5g).

  • Sensitization: Pyridine N-oxides are potent skin sensitizers.

    • Control: Double-gloving (Nitrile) and full face protection are required.

  • Waste: The leaving group is Nitrite (

    
    ). Acidification of the waste stream can generate toxic 
    
    
    
    gases. Quench alkaline waste slowly into oxidizing bleach solution if necessary to convert nitrite to nitrate before disposal.

Experimental Protocols

Protocol A: Synthesis of 4-Alkoxy-2-ethylpyridine 1-oxide (Ether Formation)

This reaction introduces an oxygen nucleophile. It is the primary route for synthesizing alkoxy-pyridine intermediates.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (1.1 – 1.2 eq)

  • Solvent: Methanol (for NaOMe) or Ethanol (for NaOEt)[1]

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask under

    
    , dissolve the alkoxide base (1.1 eq) in the corresponding anhydrous alcohol (10 mL/g substrate). Cool to 0–5°C.
    
  • Addition: Dissolve this compound in a minimum volume of the alcohol. Add this solution dropwise to the cold base solution over 30 minutes.

    • Note: The reaction is exothermic. The color typically shifts from yellow to deep orange/red (Meisenheimer complex) and then fades.

  • Reaction: Remove the ice bath and stir at ambient temperature for 1 hour. If TLC indicates starting material remains, warm to 40–50°C for 2 hours.

    • Endpoint: Disappearance of the low-polarity nitro starting material; appearance of a more polar fluorescent spot (Product).

  • Workup:

    • Concentrate the solvent under reduced pressure (Bath temp < 45°C). Do not distill to dryness.

    • Dilute the residue with water and extract with Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Acetone/Ether or purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Synthesis of 4-Amino-2-ethylpyridine 1-oxide (Amination)

Displacement by amines requires slightly more vigorous conditions due to the lower nucleophilicity of neutral amines compared to alkoxides.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (2.0 – 3.0 eq)

  • Solvent: Ethanol, Acetonitrile, or DMF (if high temp needed).

Step-by-Step Methodology:

  • Setup: Mix substrate and amine in Ethanol (5 mL/mmol).

  • Reaction: Heat to reflux (approx. 78°C) for 4–12 hours.

    • Optimization: If the amine is volatile, use a sealed pressure tube.

  • Monitoring: Monitor by HPLC or TLC. The release of the nitrite ion can sometimes cause side reactions; adding a scavenger like Potassium Carbonate (

    
    , 1.0 eq) can improve yield by neutralizing generated nitrous acid species.
    
  • Workup:

    • Evaporate volatiles.

    • The residue is often a mixture of the product and amine salts. Triturate with water to precipitate the product (if solid) or extract into Ethyl Acetate.

Optimization & Troubleshooting

Table 1: Solvent and Base Screening Matrix

VariableConditionOutcome / Note
Solvent Methanol/EthanolBest for Alkoxylation. Promotes solubility and matches the nucleophile to prevent transesterification.
AcetonitrileBest for Amination. Polar aprotic; accelerates

rate by solvating the cation but leaving the nucleophile "naked".
ToluenePoor. Low solubility of the N-oxide substrate leads to heterogeneous reaction and slow kinetics.
Base NaH (Sodium Hydride)Aggressive. Use only if the nucleophile is a weak alcohol/phenol. Requires anhydrous THF/DMF.

Mild. Suitable for thiols or acidic amines. Acts as an acid scavenger.
Temp 0°C -> RTStandard starting point. Minimizes risk of denitration or N-oxide reduction.
> 80°CRisk. Increases probability of "catastrophic decomposition" of the nitro-N-oxide.

Workflow Visualization

Figure 2: Experimental Workflow for Protocol A (Alkoxylation)

Workflow Start Start: 2-Ethyl-4-nitro pyridine 1-oxide Dissolve Dissolve in Alcohol (0°C, N2 atm) Start->Dissolve AddBase Add Alkoxide (NaOR) Dropwise Dissolve->AddBase React Stir RT to 50°C (1-3 Hours) AddBase->React Check TLC/HPLC Check (Nitro consumed?) React->Check Check->React No (Heat longer) Quench Concentrate & Dilute with Water Check->Quench Yes Extract Extract (DCM) Wash (Brine) Quench->Extract Final Product: 4-Alkoxy-2-ethyl pyridine 1-oxide Extract->Final

Caption: Step-by-step decision tree for the synthesis of alkoxy-derivatives, highlighting critical checkpoints.

References

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity and mechanisms).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine chemistry and nucleophilic substitution).
  • Swann, E., et al. (2001). "Rates of nucleophilic substitution in 4-nitropyridine 1-oxides." Journal of the Chemical Society, Perkin Transactions 2.

  • Santa Cruz Biotechnology. (2023). 4-Nitropyridine N-oxide Safety Data Sheet. (Critical safety data regarding thermal instability).

  • ChemWatch. (2023). Hazard Assessment: Pyridine, 4-nitro, 1-oxide.[2][3]

Sources

reduction of 2-Ethyl-4-nitropyridine 1-oxide to 2-ethyl-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective & Simultaneous Reduction Strategies for Pyridine N-Oxides

Executive Summary

The transformation of 2-Ethyl-4-nitropyridine 1-oxide to 2-ethyl-4-aminopyridine represents a dual-reduction challenge common in the synthesis of pyridine-based pharmaceutical scaffolds (e.g., kinase inhibitors, antituberculars). This reaction requires the simultaneous reduction of the nitro group (


) and the deoxygenation of the pyridine N-oxide moiety (

).

While catalytic hydrogenation (Pd/C, H


) is often the default method for nitro reduction, it frequently fails to deoxygenate the N-oxide under neutral conditions, stalling at the N-oxide amine intermediate. This guide details two validated protocols to achieve the full reduction :
  • Iron/Acetic Acid Reduction: The robust, cost-effective industrial standard.

  • Catalytic Transfer Hydrogenation (CTH): A cleaner, laboratory-scale method using Pd/C and Ammonium Formate.

Chemical Strategy & Mechanism

The synthesis involves two distinct mechanistic steps. Understanding the chemoselectivity is vital for process control.

  • Step 1: Nitro Reduction: Rapid and exothermic. Occurs readily with most reducing agents (H

    
    /Pd, Fe, Zn).
    
  • Step 2: N-Oxide Deoxygenation: The rate-limiting step. The N-O bond is stronger and requires higher activation energy. Standard Pd/C hydrogenation often spares this bond unless acidic conditions or specific hydrogen donors are used.

Visualizing the Reaction Pathway:

ReactionPathway Figure 1: Reaction pathway showing the intermediate trap vs. concerted reduction routes. Substrate 2-Ethyl-4-nitropyridine 1-oxide Intermediate Intermediate: 2-Ethyl-4-aminopyridine 1-oxide Substrate->Intermediate Fast Reduction (NO2 -> NH2) Product Product: 2-Ethyl-4-aminopyridine Substrate->Product Concerted Reduction (Fe/AcOH or Pd/NH4HCO2) Intermediate->Product Slow Deoxygenation (N-O -> N)

Protocol A: Iron-Mediated Reduction (The "Robust" Route)

Best for: Scale-up (>10g), cost-sensitivity, and substrates tolerant of acidic reflux.

Principle: Iron powder in acetic acid acts as a single-electron transfer (SET) reductant. The acidic medium facilitates the protonation of the N-oxide oxygen, weakening the N-O bond and allowing for cleavage by the metal surface.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 4.0 - 5.0 equiv

  • Glacial Acetic Acid (AcOH): 10-15 volumes

  • Solvent for Extraction: Ethyl Acetate (EtOAc) or n-Butanol

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), reflux condenser, and internal thermometer.

  • Addition: Charge the flask with the substrate and Glacial Acetic Acid. Initiate stirring.

  • Activation: Heat the mixture to 50°C. Add the Iron powder portion-wise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain <80°C.

  • Reflux: Once addition is complete, heat the mixture to reflux (~118°C) for 2–4 hours.

    • Validation: Monitor by TLC (10% MeOH/DCM). The starting material (Rf ~0.3) and N-oxide amine intermediate (Rf ~0.1) should disappear; the product (Rf ~0.4) will appear.[1]

  • Workup (The Challenge):

    • Cool to room temperature.[1][2][3] Dilute with water (equal volume).

    • Filter through a Celite pad to remove unreacted iron and iron oxides. Wash the cake with water.

    • Neutralization: Slowly add solid Na

      
      CO
      
      
      
      or 50% NaOH to the filtrate until pH 9-10.
    • Note: The product is amphoteric and water-soluble. Do not over-basify (>pH 12) or leave too acidic.

  • Extraction: Extract the aqueous slurry exhaustively with EtOAc (3x) or n-Butanol (2x).

  • Purification: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Toluene/Hexane if necessary.

Protocol B: Catalytic Transfer Hydrogenation (The "Clean" Route)

Best for: Laboratory scale (<10g), purity requirements, and avoiding metal waste.

Principle: Ammonium formate decomposes into H


, CO

, and NH

in the presence of Pd. This "nascent" hydrogen is highly active and, unlike H

gas, effectively deoxygenates N-oxides under mild reflux.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet): 10 wt% loading

  • Hydrogen Donor: Ammonium Formate (5.0 - 7.0 equiv)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Protocol:

  • Setup: Round-bottom flask with magnetic stir bar and reflux condenser. Nitrogen inertion is recommended but not strictly required during the reaction due to CO

    
     evolution.
    
  • Mixing: Dissolve the substrate in Methanol (0.1 M concentration).

  • Catalyst Addition: Add the Pd/C catalyst carefully (pyrophoric risk when dry).

  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Heat to reflux (65°C).

    • Observation: Vigorous gas evolution (CO

      
      /NH
      
      
      
      ) will occur. Ensure the condenser is efficient.
    • Time: Reaction typically completes in 1–3 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a 0.45µm nylon membrane or Celite to remove Pd/C.

    • Concentrate the filtrate to dryness.

    • Desalting: The residue will contain excess ammonium formate. Redissolve in DCM/Water, basify slightly with NaHCO

      
      , and extract the organic layer.
      
  • Isolation: Dry over MgSO

    
     and concentrate to yield the product.
    

Comparative Analysis & Decision Matrix

FeatureMethod A: Iron/AcOHMethod B: Pd/C + NH

HCO

Method C: H

Gas (Raney Ni)
Selectivity High (Total Reduction)High (Total Reduction)High (Total Reduction)
Yield 85-95%80-90%70-85%
Safety Thermal hazard (Exotherm)Flammability (MeOH/Pd)High Pressure H

, Pyrophoric Ni
Workup Difficult (Iron sludge)Easy (Filtration)Moderate (Ni filtration)
Cost LowModerate (Pd catalyst)Low/Moderate
Scalability ExcellentGoodExcellent

Process Workflow Diagram

Workflow Figure 2: Decision tree and workflow for the two primary reduction protocols. Start Start: this compound Decision Select Method Start->Decision Fe_Step1 Add Fe / AcOH Temp < 80°C (Exotherm Control) Decision->Fe_Step1 Scale-up / Low Cost Pd_Step1 Add Pd/C + NH4HCO2 in Methanol Decision->Pd_Step1 Lab Scale / Clean Fe_Step2 Reflux 2-4h (Simultaneous Reduction) Fe_Step1->Fe_Step2 Fe_Workup Basify to pH 9 Filter Iron Sludge Fe_Step2->Fe_Workup End Isolate 2-Ethyl-4-aminopyridine Fe_Workup->End Pd_Step2 Reflux 1-3h (Gas Evolution) Pd_Step1->Pd_Step2 Pd_Workup Filter Catalyst Remove Volatiles Pd_Step2->Pd_Workup Pd_Workup->End

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. MDPI.[4] Link

  • Zacharie, B., et al. (2001).[3] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. Link

  • BenchChem Application Note. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Link

Sources

procedure for deoxygenation of 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Deoxygenation of 2-Ethyl-4-nitropyridine 1-oxide

Abstract

This document provides a detailed guide for the selective deoxygenation of this compound, a critical intermediate in the synthesis of pharmaceutical agents like the anti-tuberculosis drug ethionamide.[1] The primary chemical challenge lies in the chemoselective reduction of the N-oxide functional group while preserving the nitro group, which is also susceptible to reduction. This guide presents two robust and validated protocols using phosphorus-based reagents and modern catalytic systems, explaining the mechanistic rationale behind each approach. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

The Chemoselectivity Challenge: N-Oxide vs. Nitro Group

The deoxygenation of this compound is a non-trivial transformation due to the presence of two reducible moieties. Many common reduction methods lack the required selectivity. For instance, catalytic hydrogenation, while a powerful and "green" technique, is often too indiscriminate for this substrate. Under typical hydrogenation conditions (e.g., H₂, Pd/C), both the N-oxide and the aromatic nitro group are likely to be reduced, leading to the corresponding aminopyridine, which is often an undesired byproduct.[2]

Therefore, successful deoxygenation hinges on selecting a reagent or catalyst system that exhibits a strong preference for the N-O bond over the C-NO₂ bonds. This guide focuses on methodologies that leverage the oxophilic nature of phosphorus reagents or the fine-tuned reactivity of specific palladium catalysts to achieve this critical selectivity.

cluster_start Starting Material cluster_desired Desired Pathway (Selective) cluster_undesired Undesired Pathway (Non-selective) Start This compound Desired 2-Ethyl-4-nitropyridine Start->Desired PCl₃ or Pd(OAc)₂/dppf Undesired 4-Amino-2-ethylpyridine Start->Undesired H₂/Pd-C (Typical) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Cool to 0 °C under N₂ A->B C Add PCl₃ Dropwise B->C D Warm to RT & Stir (1-2h) C->D E Monitor by TLC/LC-MS D->E F Quench with Sat. NaHCO₃ (aq) E->F Reaction Complete G Extract with Solvent F->G H Dry, Filter, Concentrate G->H I Purify via Chromatography H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2E4N-OX-001 Status: Open Priority: High (Safety Critical) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "How do I purify 2-Ethyl-4-nitropyridine 1-oxide (CAS: 38594-62-6) effectively using recrystallization? I need high purity for pharmaceutical intermediate use."

Technical Context: this compound is a highly polar, crystalline solid often used as an intermediate in the synthesis of thioamide antitubercular drugs (e.g., Ethionamide derivatives). Its purification is complicated by two factors:

  • The N-Oxide Functionality: This creates a large dipole moment, making the compound water-soluble and prone to "oiling out" rather than crystallizing if the solvent polarity isn't perfectly balanced.

  • Thermal Instability: The combination of a nitro group (

    
    ) and an N-oxide (
    
    
    
    ) renders the molecule energetically sensitive. Excessive heat can lead to rapid decomposition or thermal runaway.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Based on the polarity profile of substituted pyridine N-oxides, the most robust solvent system is Ethanol (EtOH) or an Ethanol/Water mixture. Acetone is a viable alternative for highly dry samples.

Recrystallization Workflow
ParameterSpecificationReason for Choice
Primary Solvent Absolute Ethanol (EtOH)Dissolves the N-oxide at reflux; moderate boiling point (

) prevents thermal decomposition.
Anti-Solvent Water (or Hexane if using Ethyl Acetate)Increases polarity contrast to force precipitation upon cooling.
Concentration ~1 g solute / 5–10 mL solventN-oxides are generally soluble; too much solvent drastically reduces yield.
Critical Safety Do NOT distill to dryness. Risk of explosive decomposition.
Step-by-Step Protocol
  • Dissolution:

    • Place the crude yellow/brown solid in a round-bottom flask.

    • Add minimum boiling Ethanol slowly.

    • Technique Tip: If the solid doesn't dissolve in ~10 volumes of EtOH, add Water dropwise (up to 10% v/v) at reflux until clear.

  • Hot Filtration (Impurity Removal):

    • If insoluble black specks remain (char/metals), filter the hot solution through a pre-warmed glass frit or Celite pad.

    • Color Correction: If the solution is dark brown/black, add Activated Carbon (5% w/w) , reflux for 5 mins, then filter hot.

  • Crystallization (The Critical Phase):

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities and leads to oiling.

    • Once at room temp, transfer to an ice bath (

      
      ) for 1 hour.
      
  • Collection:

    • Filter crystals via vacuum filtration (Buchner funnel).[1]

    • Wash: Rinse with cold Ethanol (

      
      ) to remove surface mother liquor.
      
  • Drying:

    • Dry in a vacuum oven at 40°C max .

    • Warning: Do not exceed 50°C; N-oxides are hygroscopic and thermally labile.

Visualization: Process & Logic

Figure 1: Purification Logic Flow

RecrystallizationFlow Start Crude this compound Solvent Add Hot Ethanol (Reflux Temperature) Start->Solvent CheckSol Dissolved? Solvent->CheckSol AddWater Add Water (Dropwise) Increase Polarity CheckSol->AddWater No Carbon Add Activated Carbon (If dark/colored) CheckSol->Carbon Yes AddWater->CheckSol FilterHot Hot Filtration (Remove insolubles) Carbon->FilterHot Cooling Slow Cooling (RT -> 0°C) FilterHot->Cooling CheckState State Check Cooling->CheckState Oil Oiling Out CheckState->Oil Liquid Phase Separation Crystal Crystallization CheckState->Crystal Solid Formation Oil->Solvent Re-heat & Add More Solvent Collect Vacuum Filtration & Wash (Cold EtOH) Crystal->Collect Dry Vacuum Dry (<45°C) Collect->Dry

Caption: Logical workflow for the purification of nitro-pyridine N-oxides, highlighting critical decision points for solubility and phase separation.

Troubleshooting Guide (The "Help Desk")

Ticket #001: The Product is "Oiling Out"

Issue: Instead of crystals, a heavy oil separates at the bottom of the flask upon cooling. Diagnosis: The temperature dropped too fast, or the solvent system is too polar/water-rich (Liquid-Liquid Phase Separation). Resolution:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product just as the solution turns cloudy.

  • Agitation: Scratch the inner wall of the flask with a glass rod.

  • Solvent Modification: If using EtOH/Water, add a small amount of EtOH to make the solvent slightly less polar, keeping the oil in solution longer as it cools.

Ticket #002: Low Yield (<50%)

Issue: The mother liquor is yellow, but few crystals formed. Diagnosis: Too much solvent was used (Product is too soluble). Resolution:

  • Concentrate: Evaporate 30-50% of the solvent on a rotary evaporator (Bath <40°C).

  • Second Crop: Cool the concentrated mother liquor again to recover a "second crop" (Note: This crop usually has lower purity).

  • Salting Out: If using water, adding NaCl can sometimes force the organic N-oxide out of solution (Salting out effect).

Ticket #003: Persistent Isomeric Impurities

Issue: NMR shows traces of regioisomers (e.g., 2-ethyl-3 -nitropyridine 1-oxide). Diagnosis: Isomers often have similar solubility profiles. Resolution:

  • Switch Solvent: Change from protic solvents (EtOH) to aprotic systems. Try Ethyl Acetate/Hexane .

  • Chemical Wash: Before recrystallization, wash the crude solid with cold, dilute

    
    . Isomers may have slightly different pKa values or hydrolysis rates, allowing surface impurities to be washed away.
    

Safety & Stability (Critical)

Hazard Alert: Energetic Functional Groups This molecule contains both a Nitro group and an N-Oxide . This is a classic "energetic" combination.

  • Thermal Runaway: Never heat the mother liquor to dryness on a hot plate. The concentrated residue can decompose explosively.

  • DSC Recommendation: Before scaling up (>10g), run a Differential Scanning Calorimetry (DSC) test. If an exotherm is detected below

    
    , keep all process temperatures 
    
    
    
    below that onset.
  • Storage: Store in amber vials (light sensitive) under inert gas (Argon/Nitrogen) at

    
    .
    

References

  • BenchChem. (2025).[2] Technical Support Center: Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide. (Analogous chemistry for ethyl-nitro-pyridine N-oxides). Link

  • Diehl, R. E., & Walworth, B. L. (1970). Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof. U.S. Patent 3,547,935. (Describes nitration and purification of substituted pyridine oxides). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12753, Pyridine-N-oxide. (General safety and solubility data for the class). Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative text on N-oxide solubility and stability).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-4-nitropyridine N-oxide. (Safety data for the closest commercial homolog). Link

Sources

Technical Support Center: Solvent Selection for Nucleophilic Attack on 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the nucleophilic aromatic substitution (SNAr) on 2-Ethyl-4-nitropyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile substrate. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The choice of solvent is a critical parameter in SNAr reactions, often dictating the reaction rate, yield, and even the product profile. This guide addresses the most common questions and challenges encountered during solvent selection for this specific transformation.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the reaction mechanism for nucleophilic attack on this compound, and why is the solvent so influential?

Answer: The reaction is a Nucleophilic Aromatic Substitution (SNAr). This substrate is highly activated for this reaction due to the potent electron-withdrawing effects of both the N-oxide and the 4-nitro group.[1] These groups make the pyridine ring electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by a nucleophile.[2]

The mechanism proceeds in two key steps:

  • Addition: The nucleophile attacks the electron-deficient carbon at the 4-position (C-4), breaking the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1]

  • Elimination: The aromaticity is restored by the departure of the nitro group as a nitrite anion (NO₂⁻), which is a good leaving group.

The solvent plays a pivotal role by stabilizing or destabilizing the charged species involved: the nucleophile and the Meisenheimer complex.[3] An ideal solvent will enhance the reactivity of the nucleophile while also stabilizing the charged intermediate, thereby accelerating the rate-determining addition step.

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Q2: I'm setting up my reaction. Should I use a polar protic or a polar aprotic solvent?

Answer: For SNAr reactions, polar aprotic solvents are overwhelmingly the preferred choice. [4][5][6]

  • Polar Aprotic Solvents (Recommended): This class includes Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents can dissolve the (often ionic) nucleophile but are poor hydrogen bond donors.[5][7] They effectively solvate the cation of the nucleophile's salt while leaving the anion—the active nucleophile—relatively "naked" and highly reactive. This significantly increases the rate of the nucleophilic attack.[4][8]

  • Polar Protic Solvents (Use with Caution): This class includes water, ethanol, and methanol. These solvents possess -OH or -NH groups and are strong hydrogen bond donors.[5] They can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes and deactivates it.[4][8] This "caging" effect dramatically reduces the nucleophile's ability to attack the electrophilic ring, leading to very slow or non-existent reactions.[4][9] In some cases, the rate can be thousands of times slower compared to an aprotic solvent.[4]

Solvent_Effect cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_protic Polar Protic Solvent (e.g., EtOH) aprotic_nu "Naked" Nucleophile (Nu⁻) HIGHLY REACTIVE aprotic_cat Solvated Cation (M⁺) protic_nu Hydrogen-Bonded Nucleophile (Solvent Cage) DEACTIVATED start Select Solvent Type cluster_aprotic cluster_aprotic start->cluster_aprotic Favors SNAr (Faster Rate) cluster_protic cluster_protic start->cluster_protic Hinders SNAr (Slower Rate)

Caption: Contrasting effects of aprotic vs. protic solvents on nucleophile reactivity.

Q3: My reaction is extremely slow or has stalled. How do I troubleshoot this?

Answer: This is a common issue, often directly related to reaction conditions. Here is a troubleshooting workflow:

  • Verify Your Solvent Choice: The most frequent cause of a slow SNAr reaction is the use of a protic solvent.

    • Action: If you are using a solvent like ethanol or methanol, switch to a polar aprotic solvent such as DMSO or DMF.[4][6] Ensure the solvent is anhydrous, as even small amounts of water can inhibit the reaction.

  • Check Solubility: Both the this compound and the nucleophile must be fully dissolved for the reaction to proceed efficiently.

    • Action: If you observe poor solubility, select a solvent with higher solvating power. DMSO is an excellent choice for dissolving a wide range of polar organic molecules and salts.

  • Increase the Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature. Solvents with high boiling points like DMSO (189 °C) or DMF (153 °C) are advantageous for this purpose. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition of starting material.

  • Re-evaluate Nucleophile/Base Strength: The nucleophile may be too weak, or if a base is used to generate the nucleophile in situ, it may not be strong enough.

    • Action: Consider using a stronger nucleophile or a more potent, non-nucleophilic base (if applicable) to deprotonate your nucleophile precursor.

Q4: How do I select the best solvent from the recommended polar aprotic options?

Answer: The choice between DMSO, DMF, and Acetonitrile depends on the specific requirements of your reaction, including temperature, nucleophile stability, and downstream processing (workup).

SolventDielectric Constant (ε)Boiling Point (°C)Key AdvantagesPotential Issues
DMSO 47189Excellent solvating power for a wide range of compounds. High boiling point allows for a wide reaction temperature range.Difficult to remove under vacuum. Can cause oxidative side reactions at high temperatures. Hygroscopic.
DMF 37153Good solvating power. High boiling point.Can decompose to dimethylamine and carbon monoxide, especially in the presence of strong acids/bases or at high temperatures. A known reprotoxin.
Acetonitrile 3882Lower boiling point makes it easy to remove post-reaction. Less viscous than DMSO/DMF.May have insufficient solvating power for some less soluble salts.
THF 7.566Good for moderately polar compounds. Easy to remove.Lower polarity may not be sufficient for highly ionic reagents. Can form peroxides.
2-MeTHF 6.280A "greener" alternative to THF with a better safety profile.[6] Higher boiling point than THF.Similar limitations in polarity to THF.

Recommendation: Start with DMSO for initial trials due to its superior solvating power and high boiling point, which provides a wide operational window. If workup proves difficult due to its high boiling point, consider DMF or Acetonitrile in subsequent optimization experiments.

Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Piperidine

This protocol is a representative example and should be adapted based on the specific nucleophile and scale.

  • Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO (or another selected aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture until the starting material is fully dissolved.

  • Nucleophile Addition: Add piperidine (1.1-1.5 eq) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).

    • Extract the aqueous layer 2-3 times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 2-Ethyl-4-(piperidin-1-yl)pyridine 1-oxide.

Protocol 2: Parallel Solvent Screening

This protocol allows for the rapid, empirical determination of the optimal solvent.

  • Preparation: In an array of reaction vials, add an equal, pre-weighed amount of this compound and a small stir bar to each vial.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: MeCN, Vial 4: THF, Vial 5: Toluene as a negative control) to achieve the same concentration in each.

  • Reaction Initiation: Add the nucleophile (1.1 eq) to each vial simultaneously.

  • Heating & Monitoring: Place the vial array in a heating block set to a consistent temperature (e.g., 100 °C). After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or TLC to compare the conversion of starting material to product.

  • Analysis: Compare the results to identify the solvent that provides the highest conversion and cleanest reaction profile.

References
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Pyridine: Protic or Aprotic. Chemistry Stack Exchange. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B. [Link]

  • Aromatic Nucleophilic Substitution. Scribd. [Link]

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

  • Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • Pyridine Lecture Notes. Dr. Diksha Katiyar. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Regioselective Nitration of 2-Ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of substituted pyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically tailored for researchers, chemists, and drug development professionals working on the nitration of 2-ethylpyridine. Our goal is to help you navigate the complexities of this reaction, optimize your conditions for desired regioselectivity, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 2-ethylpyridine. The questions are designed to move from fundamental concepts to advanced troubleshooting.

Q1: Why is the nitration of 2-ethylpyridine challenging, and what are the expected products?

Answer: The nitration of 2-ethylpyridine presents a classic challenge in heterocyclic chemistry due to the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect that deactivates the entire ring towards electrophilic aromatic substitution (EAS).[1][2] Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated to form the pyridinium ion. This further deactivates the ring, making the reaction significantly more difficult than the nitration of benzene.[3]

The primary products from this reaction are the two constitutional isomers: 3-nitro-2-ethylpyridine and 5-nitro-2-ethylpyridine . The ethyl group at the 2-position is a weak activating group, but its directing effect is largely overridden by the deactivating effect of the ring nitrogen. Electrophilic attack is most likely at the positions meta to the nitrogen (3- and 5-positions), which are less deactivated.

Diagram: Reaction Scheme for 2-Ethylpyridine Nitration

NitrationProducts 2-Ethylpyridine 2-Ethylpyridine Pyridinium_Ion Pyridinium_Ion 2-Ethylpyridine->Pyridinium_Ion H₂SO₄ 5-Nitro_Product 5-Nitro-2-ethylpyridine Pyridinium_Ion->5-Nitro_Product HNO₃ / H₂SO₄ (Major Product) 3-Nitro_Product 3-Nitro-2-ethylpyridine Pyridinium_Ion->3-Nitro_Product HNO₃ / H₂SO₄ (Minor Product)

Caption: Nitration of 2-ethylpyridine yields majorly the 5-nitro isomer.

Q2: How does reaction temperature critically influence the regioselectivity between the 3-nitro and 5-nitro isomers?

Answer: Reaction temperature is arguably the most critical parameter for controlling the regioselectivity of this reaction. In general, lower temperatures favor the formation of the thermodynamically more stable product and minimize side reactions.

  • Low Temperatures (e.g., -10°C to 5°C): Operating in this range significantly enhances the selectivity for the 5-nitro-2-ethylpyridine isomer. The transition state leading to the 5-nitro product is sterically less hindered and electronically more favored compared to the 3-nitro position, which is flanked by the ethyl group and the ring nitrogen. Lowering the temperature provides the reaction with less energy to overcome higher activation barriers, thus favoring the pathway of least resistance to the 5-nitro isomer. Studies on similar substituted pyridines have shown that maintaining cold conditions (e.g., 266-270K or -7 to -3°C) is key to maximizing the yield of the desired isomer.[4]

  • Higher Temperatures (e.g., > 20°C): As the temperature increases, the kinetic energy of the system rises, making it easier to overcome the activation energy barrier for the formation of the 3-nitro-2-ethylpyridine isomer.[5] This leads to a decrease in regioselectivity. Furthermore, elevated temperatures can promote unwanted side reactions, such as oxidation of the ethyl group or polysubstitution, and can even lead to charring or decomposition of the starting material, drastically reducing the overall yield.[6]

Temperature (°C)Typical 5-Nitro:3-Nitro Ratio (Hypothetical)Observations & Recommendations
-10 to 0> 95 : 5Optimal Range. Maximizes selectivity for the 5-nitro isomer. Requires careful control of reagent addition rate to maintain temperature.
5 to 1590 : 10Acceptable selectivity. Easier to maintain on a larger scale. A good starting point for initial optimization.
20 to 3075 : 25Significant decrease in selectivity. Increased formation of the 3-nitro byproduct. Not recommended for achieving high purity.[7]
> 40< 60 : 40Poor selectivity. High risk of decomposition, charring, and reduced overall yield. Avoid this temperature range.[5]
Q3: I'm getting a very low overall yield, even after workup. What are the common causes and how can I fix them?

Answer: Low yield is a frequent issue. The cause can usually be traced to one of three areas: reaction conditions, workup procedure, or product degradation. Below is a systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Problem: Low Overall Yield Condition_Check 1. Reaction Conditions Start->Condition_Check Analyze Reaction Workup_Check 2. Workup Procedure Start->Workup_Check Analyze Workup Degradation_Check 3. Product Degradation Start->Degradation_Check Analyze Product Temp_Too_Low Temperature Too Low or Time Too Short? Condition_Check->Temp_Too_Low Is reaction incomplete? Quench_Issue Quenching on Ice Workup_Check->Quench_Issue Was quenching violent? Temp_Too_High Temperature Too High? Degradation_Check->Temp_Too_High Was there charring? Temp_Too_Low->Workup_Check No Action_Temp Action: Allow reaction to warm to 0-5°C slowly or extend reaction time. Monitor by TLC/LCMS. Temp_Too_Low->Action_Temp Yes Action_Quench Action: Pour reaction mixture slowly onto a large amount of crushed ice to better dissipate heat. [7] Quench_Issue->Action_Quench Yes pH_Issue Neutralization pH Control Quench_Issue->pH_Issue No Action_pH Action: Adjust pH slowly with a cooled, saturated base solution (e.g., Na₂CO₃) to pH 7-8. [7] Product may be soluble at very low or high pH. pH_Issue->Action_pH Yes Extraction_Issue Extraction Inefficient? pH_Issue->Extraction_Issue No Extraction_Issue->Degradation_Check No Action_Extraction Action: Perform multiple extractions (3-4 times) with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). [5, 10] Extraction_Issue->Action_Extraction Yes Action_Degradation Action: Ensure nitrating mix is pre-cooled before adding substrate. Add substrate dropwise to maintain the target temperature (-10 to 0°C). Temp_Too_High->Action_Degradation Yes

Caption: A logical guide to diagnosing and solving low yield issues.

Q4: My product is contaminated with the 3-nitro isomer. How can I improve the regioselectivity for the 5-nitro position?

Answer: Poor regioselectivity is almost always a result of the reaction temperature being too high.

  • Strict Temperature Control: The most effective solution is to lower and strictly control the reaction temperature. Perform the reaction in a range of -10°C to 0°C . Use a cooling bath (ice/salt or cryocooler) and monitor the internal reaction temperature with a thermometer, not just the bath temperature.

  • Slow Rate of Addition: Add the 2-ethylpyridine (or the nitrating mixture, depending on your procedure) dropwise and slowly. This prevents localized temperature spikes (exotherms) that can drive the formation of the undesired 3-nitro isomer.

  • Choice of Nitrating System: While mixed acid (H₂SO₄/HNO₃) is common, other systems might offer different selectivity profiles. For instance, using nitric acid in trifluoroacetic anhydride is another reported method for nitrating pyridines, which may offer advantages in certain cases.[8] However, this should be considered a secondary optimization step after temperature control has been fully explored.

Experimental Protocols
Protocol 1: Optimized Nitration of 2-Ethylpyridine

This protocol is designed to maximize the yield and regioselectivity for 5-nitro-2-ethylpyridine.

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or higher)

  • 2-Ethylpyridine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Prepare the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, add concentrated H₂SO₄ (e.g., 40 mL). Cool the flask in an ice/salt bath to -10°C. Slowly, add fuming HNO₃ (e.g., 10 mL) dropwise to the sulfuric acid while maintaining the internal temperature below 0°C.[9]

  • Substrate Addition: Once the nitrating mixture is prepared and stable at -10°C, add 2-ethylpyridine (e.g., 5g) to the addition funnel. Add the 2-ethylpyridine dropwise to the stirred nitrating mixture over 30-60 minutes. Critically, ensure the internal reaction temperature does not rise above -5°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at a temperature between -5°C and 0°C for 1-2 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS analysis of a quenched aliquot).

  • Quenching: Fill a large beaker with a generous amount of crushed ice (e.g., 400g). Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[9] This step is highly exothermic and must be done cautiously in a fume hood.

  • Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add saturated sodium carbonate solution in portions until the pH of the mixture reaches 7-8.[9] Be cautious, as significant CO₂ evolution (foaming) will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three to four times with dichloromethane or ethyl acetate.[10]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the 5-nitro and 3-nitro isomers.

Protocol 2: Analysis of Isomer Ratio by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Prepare a solution of the crude product mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The aromatic region of the spectrum will show distinct signals for the 3-nitro and 5-nitro isomers.

    • 5-Nitro-2-ethylpyridine: Expect three distinct aromatic protons, typically with larger coupling constants characteristic of ortho and meta coupling.

    • 3-Nitro-2-ethylpyridine: Expect three distinct aromatic protons, often with different chemical shifts and coupling patterns compared to the 5-nitro isomer.

  • Quantification: Integrate the area of a well-resolved, non-overlapping proton signal for each isomer. The ratio of these integrals will correspond to the molar ratio of the isomers in the mixture.

References
  • Synthesis and Functionalization of 3-Nitropyridines. DIVA.[Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.[Link]

  • Nitration of 2 amino pyridine on ring structure. Filo.[Link]

  • Synthesis of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. PrepChem.com.[Link]

  • In the nitration reaction of 2-benzylpyridine, why does the nitration occur selectively at the benzene ring? Homework.Study.com.[Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum.[Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar.[Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate.[Link]

  • Process for preparation of nitropyridine derivatives.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate.[Link]

  • (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.[Link]

  • Nitration of pyridine-2,6-diamines.
  • Nitropyridines Synthesis via Pyridine Nitration. Scribd.[Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Science Publishing Group.[Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • Regioselective Nitration of (2E)-3-Aryl-2-(4-arylthiazol-2-yl)acrylonitriles. ResearchGate.[Link]

  • Thermodynamic Nitration Rates of Aromatic Compounds. Part 4. Temperature Dependence in Sulfuric Acid of HNO3. JRC Publications Repository.[Link]

Sources

troubleshooting low conversion rates in nitropyridine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the reduction of nitropyridines. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate this critical transformation.

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section is structured to help you diagnose and resolve specific issues you may be facing in the lab.

Q1: My reaction is sluggish or has stalled completely. What are the most likely causes?

A stalled reaction is a common yet frustrating issue, often pointing towards problems with catalyst activity or the reaction environment.[1]

Possible Cause 1: Catalyst Poisoning The pyridine nitrogen's lone pair of electrons can coordinate with the metal catalyst, inhibiting its activity.[2] Furthermore, catalysts, especially palladium-based ones, are highly susceptible to poisoning by trace impurities.

  • Expert Insight: Catalyst poisoning is the deactivation of active sites by chemical compounds that bind strongly to the surface.[3] Common poisons include sulfur compounds (even at ppm levels), halides, and other nitrogen-containing heterocycles.[4] The substrate or product itself can act as an inhibitor.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure your nitropyridine substrate and solvent are free from sulfur-containing impurities. Consider passing the solvent through a plug of activated alumina.

    • Increase Catalyst Loading: If product inhibition is the issue, a higher catalyst loading may be necessary to achieve full conversion.[1]

    • Switch Catalyst Type: Ruthenium catalysts are often more resistant to poisoning than palladium catalysts.[4] Consider using a sulfided platinum catalyst (Pt/C-S) if dehalogenation is also a concern.[5]

Possible Cause 2: Poor Substrate Solubility If your nitropyridine derivative has poor solubility in the chosen solvent, the reaction rate will be severely limited as the reaction is occurring in a heterogeneous phase.[1][6]

  • Expert Insight: The substrate must have adequate contact with the catalyst surface for the reaction to proceed efficiently. Hydrophobic molecules in polar protic solvents are a common culprit.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents or co-solvent systems. For catalytic hydrogenations, alcohols (MeOH, EtOH), THF, or mixtures like EtOH/water can be effective.[1]

    • Increase Temperature: Gently heating the reaction can improve solubility and increase the reaction rate. However, monitor for potential side product formation at higher temperatures.[1]

Possible Cause 3: Inactive Catalyst or Reagents Catalysts can lose activity over time due to improper storage, and reducing agents can decompose.

  • Expert Insight: Heterogeneous catalysts like Pd/C are sensitive to air and moisture. Metal powders (Fe, Zn) can oxidize on the surface, reducing their effectiveness.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reliable supplier.

    • Activate Metal Reagents: For metal/acid reductions (e.g., Fe/HCl), pre-treating the iron powder with dilute acid can remove the passivating oxide layer.[7]

    • Verify Hydrogen Source: For catalytic hydrogenations, ensure your hydrogen source (gas cylinder or hydrogen donor in transfer hydrogenations) is of high purity and is being delivered effectively to the reaction mixture.

Q2: The reaction is messy, with significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity?

The reduction of a nitro group is a stepwise process, and the accumulation of intermediates can lead to unwanted side products.[8] The key is to ensure conditions favor the complete six-electron reduction to the amine.

The Nitropyridine Reduction Pathway

G cluster_main Desired Reaction Pathway cluster_side Side Reactions Nitropyridine R-NO₂ (Nitropyridine) Nitroso R-NO (Nitroso) Nitropyridine->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N=N(O)-R (Azoxy) Nitroso->Azoxy + R-NHOH - H₂O Aminopyridine R-NH₂ (Aminopyridine) Hydroxylamine->Aminopyridine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺

Caption: The reduction pathway from nitropyridine to aminopyridine and common side products.

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of your hydrogen source (high H₂ pressure) or chemical reductant (e.g., 3-5 equivalents of SnCl₂·2H₂O) to drive the reaction to completion and reduce any partially-reduced intermediates.[1]

  • Control Temperature: Exothermic reactions can cause localized overheating, promoting condensation side reactions that form azoxy and azo compounds.[1] Ensure adequate stirring and external cooling if necessary.

  • Modify the pH: For metal-based reductions, the pH is critical.

    • Fe/NH₄Cl: Using ammonium chloride in aqueous ethanol provides neutral conditions, which can be milder and more selective than strongly acidic systems like Fe/HCl.

    • SnCl₂/HCl: This is a powerful system but can be aggressive. Ensure the final workup involves careful basification to neutralize the acid and precipitate tin salts.[1]

  • Choose the Right Catalyst System: Gold nanoparticles supported on metal oxides have been shown to catalyze the chemoselective hydrogenation of nitroarenes under mild conditions without the accumulation of hazardous hydroxylamines.[5]

Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for nitropyridine reduction?

The choice of method depends heavily on the scale of your reaction and the other functional groups present in your molecule.

MethodCommon ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas with Pd/C, Pt/C, or Raney® Ni.[9]High efficiency, clean byproducts (H₂O), scalable.Requires specialized pressure equipment; risk of dehalogenation with Pd/C; catalyst poisoning.[1][5]
Catalytic Transfer Hydrogenation Ammonium formate, ammonia borane, or hydrazine with a catalyst (e.g., Pd/C).[10][11]Avoids high-pressure H₂ gas; generally mild conditions.Stoichiometric byproducts from the H₂ donor need to be removed.
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂·2H₂O, Zn/AcOH.[1][7]Robust, inexpensive, tolerant of many functional groups, no special equipment needed.Generates large amounts of stoichiometric metal waste; workup can be tedious.
Sulfide Reduction Na₂S or (NH₄)₂S in aqueous/alcoholic solution.[12]Mild and can be selective for one nitro group in the presence of another.Can be sluggish; generates sulfur byproducts.
Q2: How do I choose the right reduction method if my molecule has other sensitive functional groups?

Chemoselectivity is the primary challenge when other reducible groups are present.[5] The following workflow can guide your decision-making process.

Caption: Decision workflow for selecting a chemoselective nitropyridine reduction method.

  • Expert Insight: Palladium on carbon (Pd/C) is notorious for causing dehalogenation of aryl halides.[13] For halogenated nitropyridines, non-catalytic methods like SnCl₂ or Fe/HCl are safer choices. Alternatively, a sulfided platinum catalyst (Pt/C-S) can selectively reduce the nitro group while preserving the halogen.[5]

Q3: Are there any effective metal-free alternatives for this reduction?

Yes, metal-free reductions are an emerging area, aligning with green chemistry principles.

  • Diboron Reagents: Tetrahydroxydiboron (B₂(OH)₄) can mediate the reduction of nitroarenes in water under mild conditions, showing good functional group tolerance.[14][15] The formation of strong B-O bonds is the driving force for this transformation.

  • Transfer Hydrogenation with Boranes: Borane catalysts can be used for the metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source.[10] This method avoids high-pressure H₂ and is practical for lab-scale synthesis.

Validated Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the reduction of a nitropyridine without other easily reducible groups.[9]

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the nitropyridine substrate (1.0 eq) in a solvent such as methanol or ethanol (typically at a concentration of 5-10% w/v).

  • Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for 5 minutes to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (5-10 mol% relative to the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this evacuation/refill cycle 3-5 times.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for analysis by TLC or LC-MS.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the system with inert gas.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a robust and highly chemoselective method, particularly useful for substrates with carbonyl groups.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitropyridine (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 70-80 °C) and stir until TLC analysis shows complete consumption of the starting material.

  • Work-up & Quenching: Cool the reaction to room temperature and concentrate under reduced pressure. Add ethyl acetate and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is basic (pH ~8).

  • Filtration and Extraction: The resulting suspension of tin salts is filtered through a pad of Celite®. The filtrate is transferred to a separatory funnel, and the organic layer is separated. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aminopyridine.

References
  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. BenchChem.
  • Shenvi, R. A., et al. (2014). Practical and Chemoselective Nitro Reduction with an Iron Catalyst. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. BenchChem.
  • Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189–5191. [Link]

  • MDPI. (2024).
  • Bhatt, T., & Natte, K. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters, 26(5), 866–871. [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • American Chemical Society. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Royal Society of Chemistry. (2020). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Wikipedia. (n.d.).
  • PMC. (2023).
  • Graham, D. P., & Spiegler, L. (1958). U.S. Patent No. 2,823,235. U.S.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2019).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Journal of Chemical Sciences.
  • ChemRxiv. (2022).
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Liu, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • ResearchGate. (2019). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/OrganicChemistry.
  • AIR Unimi. (2019).
  • PMC. (2001). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2003). Nitropyridines: Synthesis and reactions. Arkivoc.
  • LibreTexts. (n.d.).

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation Pattern of 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 2-Ethyl-4-nitropyridine 1-oxide (2-E-4-NPO). Designed for pharmaceutical researchers and analytical chemists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation.[1]

The primary challenge in analyzing pyridine N-oxides is distinguishing them from their deoxygenated metabolic counterparts and positional isomers. This guide establishes a robust differentiation strategy using Electrospray Ionization (ESI) in positive mode, highlighting the characteristic "Oxygen Walk" rearrangement and labile N-O bond cleavage that defines the spectral fingerprint of 2-E-4-NPO.

Compound Profile & Structural Context[2][3][4][5][6]

Before analyzing the fragmentation, we must establish the structural baseline. The N-oxide moiety is a zwitterionic functional group that significantly alters the basicity and ionization potential of the pyridine ring compared to its free base.

FeatureSpecification
Compound Name This compound
Formula

Exact Mass 168.0535 Da

(ESI)
169.0608 Da
Key Moieties Pyridine Ring, N-Oxide (

), Nitro (

), Ethyl (

)

Comparative Analysis: 2-E-4-NPO vs. Alternatives

In drug development, 2-E-4-NPO is often analyzed alongside its reduced metabolite (2-Ethyl-4-nitropyridine) or structural isomers. The following comparison highlights how LC-MS/MS differentiates these species.

Comparison Table: Spectral Differentiators
FeatureThis compound (Target)2-Ethyl-4-nitropyridine (Reduced Analog)2-Ethyl-5-nitropyridine 1-oxide (Isomer)
Precursor Ion

m/z 169 m/z 153m/z 169
Primary Loss

(Loss of O) &

(Loss of OH)

(Loss of

)

(Loss of O)
Diagnostic Fragment m/z 152 (

)
Absentm/z 152 (Weak/Absent)*
Mechanism N-oxide oxygen abstracts proton from 2-ethyl group (Meisenheimer-type)Standard nitro-aromatic cleavageSterically hindered H-abstraction

Key Insight: The presence of the m/z 152 peak is the critical differentiator. In 2-E-4-NPO, the N-oxide oxygen is spatially proximal to the


-protons of the 2-ethyl group, facilitating a cyclic rearrangement and loss of hydroxyl radical (

) or water. Isomers lacking this proximity (e.g., 4-ethyl) or the oxygen (reduced form) will not exhibit this transition with high abundance.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize thermal degradation of the thermally labile N-oxide prior to detection, the following protocol utilizes "soft" ESI parameters.

A. Sample Preparation[10][11]
  • Solvent: Dissolve standard in 50:50 Acetonitrile:Water (0.1% Formic Acid). Avoid alcohols (MeOH) if transesterification is a risk, though rare for this structure.

  • Concentration: 1

    
    g/mL (1 ppm) to prevent dimer formation 
    
    
    
    which complicates spectra.
B. LC-MS/MS Parameters (Agilent/Waters/Thermo Systems)
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode .[1][2]

  • Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation).

  • Cone Voltage / Declustering Potential: 20 V (Critical: High voltage will strip the Oxygen, mimicking the reduced metabolite).

  • Source Temperature: < 350°C (Prevent thermal deoxygenation).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture the full pathway.

C. Workflow Diagram (DOT)

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 Mass Spectrometry Sample 2-E-4-NPO (1 ppm in ACN/H2O) Column C18 Reverse Phase (Retain Polar N-Oxide) Sample->Column Inject ESI ESI Source (+) Low Temp (<350°C) Column->ESI Elute Q1 Q1 Filter Select m/z 169 ESI->Q1 [M+H]+ Collision Collision Cell CID (15-45 eV) Q1->Collision Select Parent Detector Detector Fragment Analysis Collision->Detector Daughters

Caption: Optimized LC-MS/MS workflow emphasizing low-temperature ESI to preserve the labile N-oxide bond.

Fragmentation Pathway & Mechanistic Analysis[1][3][6][9][12][13]

The fragmentation of 2-E-4-NPO is governed by the competition between the N-oxide stability and the Nitro group stability.

Primary Pathways
  • Deoxygenation (The N-Oxide Signature):

    • Transition:

      
      
      
    • Loss: Neutral Oxygen (

      
      ) or reduction.
      
    • Mechanism: Homolytic cleavage of the

      
       bond. This produces the radical cation of the substituted pyridine, which stabilizes to the protonated 2-ethyl-4-nitropyridine.
      
  • The "Ethyl-Hydroxyl" Rearrangement (The Specific Identifier):

    • Transition:

      
      
      
    • Loss: Hydroxyl radical (

      
      ) or Water (
      
      
      
      if H is abstracted).
    • Mechanism: The oxygen on the nitrogen abstracts a proton from the adjacent (

      
      ) carbon of the 2-ethyl group. This forms a cyclic transition state, leading to the expulsion of OH and leaving a vinyl-pyridine derivative. This is highly specific to 2-alkyl pyridine N-oxides.
      
  • Nitro Group Elimination:

    • Transition:

      
       (via loss of 
      
      
      
      ) or
      
      
      (Sequential).
    • Loss:

      
       (46 Da).
      
    • Mechanism: Standard nitro-aromatic fragmentation. The bond between the ring carbon and the nitro nitrogen breaks.

Fragmentation Pathway Diagram (DOT)

FragmentationPathway Parent [M+H]+ m/z 169 (Parent) Deoxy [M+H - O]+ m/z 153 (2-Ethyl-4-nitropyridine) Parent->Deoxy - O (16 Da) DeHydroxyl [M+H - OH]+ m/z 152 (Cyclic Rearrangement) Parent->DeHydroxyl - OH (17 Da) (Ortho Effect) NitroLoss [M+H - NO2]+ m/z 123 (Nitro Loss) Parent->NitroLoss - NO2 (46 Da) SecLoss1 m/z 107 (Loss of NO2 from 153) Deoxy->SecLoss1 - NO2 SecLoss2 m/z 124 (Loss of C2H4 from 152) DeHydroxyl->SecLoss2 - C2H4 (Ethyl cleavage)

Caption: Mechanistic fragmentation tree of this compound under ESI+ CID conditions.

Data Summary: Theoretical vs. Observed Ions

Use this table to validate your spectral data.

m/z (Calculated)Ion IdentityRelative Abundance (Est.)Mechanistic Origin
169.06

100% (Base Peak)Protonated Parent
153.06

40-60%N-O bond cleavage (Thermally driven)
152.05

20-30%Diagnostic: H-abstraction from 2-ethyl group
139.06

10-15%Nitro rearrangement
123.06

15-25%Direct Nitro loss
107.06

10-20%Sequential loss (Deoxygenation + Nitro loss)

Note: Relative abundance varies with Collision Energy (CE). At higher CE (>35 eV), m/z 123 and 107 will increase in intensity.

References

  • Differentiation of Isomeric Hydroxypyridine N-Oxides. (2011). Journal of Mass Spectrometry. Differentiates N-oxide isomers using metal complexation and ESI fragmentation logic.[3]

  • Mass Spectral Fragmentations of Alkylpyridine N-oxides. (2008). ResearchGate.[4][5] Establishes the "Loss of OH" mechanism for 2-alkyl substituted pyridine N-oxides.

  • 4-Nitropyridine N-oxide Spectral Data. PubChem CID 14300. Provides baseline physical and spectral properties for the core moiety.[6]

  • Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry. (2015). Royal Society of Chemistry. General review of ESI fragmentation mechanisms including N-oxides.

  • NIST Chemistry WebBook, SRD 69. Pyridine, 4-nitro-, 1-oxide. Standard Reference Data for ionization energetics.

Sources

distinguishing 2-Ethyl-4-nitropyridine 1-oxide from 3-ethyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis: Structural Differentiation of 2-Ethyl and 3-Ethyl-4-nitropyridine 1-oxide Isomers

Introduction In the synthesis of functionalized pyridine N-oxides—critical scaffolds for antifungal agents, prodrugs, and energetic materials—regioisomerism presents a persistent analytical challenge. The nitration of ethylpyridine 1-oxides or the oxidation of ethyl-4-nitropyridines frequently yields mixtures of 2-ethyl and 3-ethyl isomers.

While these isomers share identical molecular weights (


 g/mol ) and similar polarity, their electronic environments differ drastically. This guide provides a definitive, multi-modal analytical framework to distinguish 2-Ethyl-4-nitropyridine 1-oxide (Isomer A)  from 3-Ethyl-4-nitropyridine 1-oxide (Isomer B) , utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part 1: Structural & Electronic Theory

To interpret the data correctly, one must understand the underlying electronic vectors.

  • The N-Oxide Moiety: Acts as both an electron donor (via resonance) and withdrawer (via induction). It significantly deshields

    
    -protons (positions 2 and 6).
    
  • The Nitro Group (C4): A strong electron withdrawer that deshields adjacent protons (positions 3 and 5).

  • The Ethyl Group: A weak electron donor.[1] Its position determines the specific "Ortho Effect" observed in Mass Spec and the NOE correlations in NMR.

G cluster_0 This compound cluster_1 3-Ethyl-4-nitropyridine 1-oxide A1 Pos 2: Ethyl Group (Steric bulk near N-O) A2 Pos 6: Proton (H6) (Alpha to N-O, Doublet) A1->A2 No Interaction A3 Pos 3: Proton (H3) (Beta to N-O, Singlet-like) A1->A3 NOE Contact B1 Pos 3: Ethyl Group (Meta to N-O) B2 Pos 2: Proton (H2) (Alpha to N-O, Singlet) B1->B2 NOE Contact B3 Pos 6: Proton (H6) (Alpha to N-O, Doublet)

Figure 1: Structural logic dictating NMR and Steric interactions. Note the proximity of the Ethyl group to different proton environments.

Part 2: Primary Validation Method – H NMR Spectroscopy

NMR is the gold standard for this differentiation. The presence of the N-oxide renders the


-protons (H2, H6) highly deshielded (

ppm).
The "Smoking Gun" Signal: H2 vs. H3
  • 3-Ethyl Isomer: Possesses a proton at Position 2 . This proton is flanked by the N-oxide and the ethyl group. It appears as a Singlet (or fine doublet) typically downfield (

    
     ppm)  due to the adjacent N-oxide.
    
  • 2-Ethyl Isomer: Position 2 is substituted. The isolated proton is at Position 3 . This proton is meta to the N-oxide and ortho to the Nitro group. It appears upfield relative to an

    
    -proton, typically 
    
    
    
    ppm
    .
Coupling Patterns ( Values)

Both isomers display a similar pattern for the H5/H6 pair (an ortho-coupling system,


 Hz). The differentiation lies in the isolated proton.
FeatureThis compound3-Ethyl-4-nitropyridine 1-oxide
Isolated Proton H3 (Singlet/meta-doublet)H2 (Singlet)
Isolated Shift Lower (

ppm)
Higher (

ppm)
H5/H6 Pair Doublets (

Hz)
Doublets (

Hz)
NOE Correlation Ethyl


H3
Ethyl


H2 & H4 *

(

C)
C2 (Quaternary, shielded by alkyl)C3 (Quaternary, shielded by alkyl)

*Note: Since C4 is nitro-substituted, the 3-Ethyl isomer NOE is primarily between Ethyl and H2.

Experimental Protocol: NOE Difference Spectroscopy

Objective: Confirm spatial proximity of the ethyl group to the aromatic ring protons.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     (preferred over 
    
    
    
    to prevent aggregation).
  • Acquisition: Run a standard 1D

    
    H NMR. Identify the Ethyl 
    
    
    
    quartet (
    
    
    ppm).
  • Irradiation: Selectively irradiate the Ethyl

    
     frequency.
    
  • Analysis:

    • If the Singlet at

      
       ppm enhances 
      
      
      
      3-Ethyl Isomer (Ethyl is next to H2).
    • If the Singlet/Doublet at

      
       ppm enhances 
      
      
      
      2-Ethyl Isomer (Ethyl is next to H3).

Part 3: Secondary Validation – Mass Spectrometry (The Ortho Effect)

Mass spectrometry provides a rapid, self-validating check based on the "Ortho Effect" (McLafferty-type rearrangement or direct oxygen abstraction).

Mechanism: In 2-alkyl pyridine N-oxides, the N-oxide oxygen can abstract a proton from the


-alkyl group (or interact directly), leading to the elimination of an OH radical (M-17)  or Oxygen (M-16) . This process is sterically forbidden or significantly disfavored in the 3-ethyl isomer.

MS cluster_2 Fragmentation Logic Start Molecular Ion [M]+ (m/z 168) Decision Is Ethyl at Pos 2? Start->Decision Result2 2-Ethyl Isomer Prominent [M-17]+ (m/z 151) Loss of OH radical Decision->Result2 Yes (Ortho Effect) Result3 3-Ethyl Isomer Dominant [M-16]+ (m/z 152) Loss of O only (Weak/No [M-17]) Decision->Result3 No (Meta)

Figure 2: MS Fragmentation pathway differentiation. The [M-17] peak is the diagnostic marker for the 2-ethyl isomer.

Experimental Protocol: LC-MS Verification
  • System: Agilent 1290 Infinity II or equivalent Q-TOF/Triple Quad.

  • Ionization: ESI Positive Mode. Source Temp: 300°C.

  • Method:

    • Inject 1 µL of 10 ppm solution (MeOH).

    • Apply Collision Energy (CE) ramp: 10-40 eV.

  • Criteria:

    • 2-Ethyl: Look for ratio

      
      .
      
    • 3-Ethyl: Look for

      
       absent or 
      
      
      
      .

Summary of Diagnostic Markers

TestThis compound3-Ethyl-4-nitropyridine 1-oxide

H NMR (H2 Signal)
Absent . No singlet > 8.2 ppm.Present . Singlet > 8.2 ppm.
NOE Signal Ethyl

enhances H3 (

ppm).
Ethyl

enhances H2 (

ppm).
MS Fragmentation Strong [M-17] (151 m/z).Weak/Absent [M-17]; Strong [M-16] .
TLC (

)
Typically higher (less polar due to steric shielding of N-O).Typically lower (N-O is more exposed).

References

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity and spectroscopy).
  • Abramovitch, R. A., & Smith, E. M. (2008). Pyridine-1-Oxides. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

  • Bowie, J. H., et al. (1967). Electron Impact Studies.[2][3][4] XIII. Mass Spectra of Alkylpyridine N-Oxides. Journal of the Chemical Society B. (Establishes the "Ortho Effect" loss of OH in 2-alkyl N-oxides). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction rules). Link

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Ethyl-4-nitropyridine 1-oxide: An In-depth Analysis and Predictive Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-Ethyl-4-nitropyridine 1-oxide, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the public domain, this guide offers a robust predictive analysis grounded in the fundamental principles of substituent effects and a comparative study of structurally related analogues.

The Foundational Principles: Substituent Effects on the Pyridine N-oxide Ring

The 13C NMR spectrum of a substituted pyridine N-oxide is a sensitive reporter of the electronic environment of each carbon atom in the ring. The chemical shifts are primarily governed by the interplay of the N-oxide functionality and the electronic effects (both inductive and resonance) of the substituents.

The N-Oxide Effect: The N-oxidation of a pyridine ring introduces significant changes to its electronic structure. The N-O bond possesses a dipolar character, with the oxygen atom withdrawing electron density from the nitrogen through the sigma bond (inductive effect) and donating electron density back into the pi-system of the ring (resonance effect). This results in a characteristic pattern of changes in the 13C NMR spectrum compared to the parent pyridine:

  • Upfield Shift (Shielding) of C2, C4, and C6: The increased electron density at the ortho (C2, C6) and para (C4) positions due to resonance donation from the N-oxide oxygen leads to increased shielding and a consequent upfield shift in their 13C NMR signals.[1]

  • Downfield Shift (Deshielding) of C3 and C5: Conversely, the meta positions (C3, C5) experience a decrease in electron density, resulting in deshielding and a downfield shift of their signals.[1]

Substituent Effects: The ethyl group at the C2 position and the nitro group at the C4 position further modulate the electronic landscape of the pyridine N-oxide ring.

  • 2-Ethyl Group: As an alkyl group, the ethyl substituent is a weak electron-donating group through an inductive effect. This will generally lead to a slight shielding (upfield shift) of the carbon atoms in the ring, particularly the ipso-carbon (C2) and the adjacent carbons.

  • 4-Nitro Group: The nitro group is a strong electron-withdrawing group, exerting its influence through both a strong -I (inductive) and -R (resonance) effect. This leads to a significant deshielding (downfield shift) of the ring carbons, with the most pronounced effect at the ipso (C4) and ortho (C3, C5) positions.[2] The deshielding effect of the nitro group at the ipso-carbon is particularly substantial and is often referred to as a "paramagnetic effect".[2]

The interplay of these effects from the N-oxide, the 2-ethyl group, and the 4-nitro group will determine the final observed (or in this case, predicted) chemical shifts for this compound.

A Comparative Analysis with Model Compounds

To predict the 13C NMR chemical shifts of this compound with a high degree of confidence, it is instructive to compare the experimental data of closely related compounds. The following table summarizes the 13C NMR chemical shifts of pyridine, pyridine 1-oxide, and several substituted derivatives.

CompoundC2C3C4C5C6SolventReference
Pyridine150.1123.8136.1123.8150.1Various[3]
Pyridine 1-oxide138.5125.5125.3125.5138.5CDCl3[4][5]
2-Methylpyridine 1-oxide148.5125.5126.1123.2138.8CDCl3[5]
4-Nitropyridine N-oxide142.1120.9145.4120.9142.1DMSO-d6[6]

Note: Chemical shifts are in ppm relative to TMS.

From this data, we can observe the following trends:

  • N-Oxidation: Comparing pyridine and pyridine 1-oxide, the C2/C6 and C4 signals shift upfield, while the C3/C5 signals shift slightly downfield, as theoretically predicted.

  • Methyl Substitution: In 2-Methylpyridine 1-oxide, the C2 signal is shifted significantly downfield due to the alpha-substituent effect of the methyl group, while the other ring carbons are less affected.

  • Nitro Substitution: In 4-Nitropyridine N-oxide, the C4 (ipso) carbon is strongly deshielded, and the C2/C6 carbons are also shifted downfield compared to pyridine 1-oxide. The C3/C5 carbons experience a notable upfield shift.

Predicted 13C NMR Chemical Shifts for this compound

Based on the principles of substituent additivity and the comparative data, we can predict the approximate 13C NMR chemical shifts for this compound. The ethyl group's effect is expected to be similar to that of a methyl group.

CarbonPredicted Chemical Shift (ppm)Rationale
C2~150-155Strong deshielding due to the ipso-ethyl group and proximity to the N-oxide.
C3~120-125Shielding effect from the adjacent nitro group at C4, but deshielding from the N-oxide.
C4~145-150Strong deshielding due to the ipso-nitro group.
C5~118-123Significant shielding due to the para-nitro group and meta to the ethyl group.
C6~138-143Deshielding from the N-oxide and the para-nitro group.
Ethyl-CH2~20-25Typical range for an ethyl group attached to an aromatic ring.
Ethyl-CH3~12-16Typical range for the terminal methyl of an ethyl group.

It is important to emphasize that these are predicted values. The actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the pyridine N-oxide ring, which in turn influence the 13C NMR chemical shifts.

G cluster_0 This compound cluster_1 Electronic Effects N N+ O_noxide O- N->O_noxide C2 C2 N->C2 C3 C3 C2->C3 Ethyl CH2CH3 C2->Ethyl C4 C4 C3->C4 C5 C5 C4->C5 Nitro NO2 C4->Nitro C6 C6 C5->C6 C6->N N_oxide_effect N-Oxide: -I, +R N_oxide_effect->N Shields C2, C4, C6 Deshields C3, C5 Ethyl_effect Ethyl: +I Ethyl_effect->C2 Weak Shielding Nitro_effect Nitro: -I, -R Nitro_effect->C4 Strong Deshielding G cluster_workflow 13C NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in deuterated solvent with TMS) Acquisition Data Acquisition (Spectrometer setup, pulse sequence execution) SamplePrep->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Chemical shift assignment, structural elucidation) Processing->Analysis

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

Conclusion

While direct experimental 13C NMR data for this compound remains to be published, a thorough understanding of substituent effects and a comparative analysis of related compounds allow for a reliable prediction of its spectrum. This guide provides a robust framework for researchers to interpret and predict the 13C NMR of this and similar substituted pyridine N-oxides. The provided experimental protocol offers a standardized approach for obtaining high-quality data for structural verification. As with all predictive work, experimental confirmation is the ultimate arbiter, and it is hoped that this guide will stimulate and facilitate such investigations.

References

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419–3424.
  • Banas, B., & Puszko, A. (2007). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 61(4).
  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry.
  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(46), 9964–9973.
  • Tantillo, D. J. (2019).
  • Smith, K. M., & Abraham, R. J. (2001). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 25(11), 1368–1370.
  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1978). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 43(13), 2544–2546.
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Pyridine-N-oxide(694-59-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. (n.d.). KPU Pressbooks.
  • Krygowski, T. M., & Anulewicz, R. (2005).
  • The basics of 13C-NMR spectroscopy. (n.d.).
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (2022). ChemRxiv.
  • 13C NMR Chemical Shift. (2022, March 9).
  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025, July 21).
  • 13C NMR Chemical Shift Table. (n.d.).
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2007).
  • 15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube.

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption of 2-Ethyl-4-nitropyridine 1-oxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Ethyl-4-nitropyridine 1-oxide, a compound of interest in medicinal chemistry and materials science. In the absence of direct, published experimental data for this specific molecule, we present a comparative guide grounded in the well-documented properties of its structural analogs. This analysis synthesizes established principles of physical organic chemistry with data from closely related compounds to predict and contextualize the UV-Vis absorption maxima (λmax) of the title compound.

Executive Summary: Predicted UV-Vis Absorption Profile

Based on a comparative analysis with 4-nitropyridine 1-oxide and its alkyl-substituted derivatives, this compound is predicted to exhibit a primary absorption band (π → π* transition) in the range of 335-365 nm . This absorption is subject to solvatochromic effects, with a tendency towards longer wavelengths (bathochromic or red shift) in polar, hydrogen-bond donating solvents. The ethyl group at the 2-position is expected to induce a slight bathochromic shift compared to the parent 4-nitropyridine 1-oxide, primarily due to electronic effects, which may be modulated by minor steric hindrance influencing the planarity of the chromophore.

Comparative Analysis of Substituted 4-Nitropyridine 1-oxides

The UV-Vis absorption of 4-nitropyridine 1-oxides is dominated by a strong intramolecular charge-transfer (ICT) transition, which is sensitive to both the electronic nature of substituents and the polarity of the solvent. To build a robust predictive model for the 2-ethyl derivative, we will compare it to the parent compound and its methylated analogs.

CompoundSubstituent(s)Typical λmax Range (nm)Expected Influence on λmax (relative to 4-nitropyridine 1-oxide)
4-Nitropyridine 1-oxide None330 - 355[1]Baseline
2-Methyl-4-nitropyridine 1-oxide 2-MethylPredicted: 332 - 360Slight bathochromic shift due to the electron-donating nature of the methyl group.
3-Methyl-4-nitropyridine 1-oxide 3-MethylPredicted: 330 - 355Minimal shift, as the inductive effect is less pronounced at the meta position.
2,6-Dimethyl-4-nitropyridine 1-oxide 2,6-DimethylPredicted: 335 - 365Additive bathochromic shift from two methyl groups, potentially counteracted by steric hindrance.
This compound 2-Ethyl Predicted: 335 - 365 Slightly greater bathochromic shift than the 2-methyl analog due to the stronger inductive effect of the ethyl group.

Note: Predicted ranges are based on the known range for 4-nitropyridine 1-oxide and established principles of substituent effects.

The Causality Behind Substituent Effects

The introduction of an alkyl group, such as ethyl, onto the pyridine N-oxide ring influences the energy of the π → π* transition through a combination of electronic and steric effects.

  • Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect (+I). This donation of electron density into the aromatic system raises the energy of the highest occupied molecular orbital (HOMO). Consequently, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to the absorption of lower-energy, longer-wavelength light—a phenomenon known as a bathochromic shift . The ethyl group is a slightly stronger electron-donating group than a methyl group, suggesting a marginally more pronounced bathochromic shift.

  • Steric Effects : An alkyl group at the 2-position (ortho to the N-oxide and meta to the nitro group) can exert steric hindrance. This can potentially disrupt the planarity of the molecule, particularly the nitro group, which is crucial for efficient conjugation and charge transfer. A loss of planarity would decrease the extent of conjugation, leading to a hypsochromic shift (blue shift) to shorter wavelengths. However, for a relatively small group like ethyl, this effect is likely to be minor and may be outweighed by the electronic effects.

The interplay of these effects is illustrated in the following diagram:

G cluster_substituent 2-Ethyl Substituent cluster_orbital Molecular Orbitals cluster_spectrum UV-Vis Spectrum Electronic Effect (+I) Electronic Effect (+I) HOMO Energy HOMO Energy Electronic Effect (+I)->HOMO Energy Raises Steric Effect Steric Effect HOMO-LUMO Gap (ΔE) HOMO-LUMO Gap (ΔE) Steric Effect->HOMO-LUMO Gap (ΔE) Increases (if planarity is lost) HOMO Energy->HOMO-LUMO Gap (ΔE) Decreases LUMO Energy LUMO Energy λmax λmax HOMO-LUMO Gap (ΔE)->λmax Increases (Bathochromic Shift)

Caption: Logical relationship of substituent effects on λmax.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, self-validating methodology for the accurate determination of the λmax of this compound.

Materials and Instrumentation
  • Analyte: this compound (synthesized and purified to >98%)

  • Solvents: Spectroscopic grade ethanol, cyclohexane, and acetonitrile.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the stock solution in ethanol (e.g., 1, 2, 5, 10, and 20 µg/mL) to determine a concentration that gives a maximum absorbance between 0.5 and 1.0. This ensures the measurement is within the linear range of the Beer-Lambert Law.

Spectrophotometer Setup and Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent (e.g., ethanol) and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from 500 nm down to 200 nm.

  • λmax Determination: Identify the wavelength at which the maximum absorbance is observed.

Investigating Solvatochromism

To provide a comprehensive profile, repeat the measurement process (steps 3.2 to 3.5) using cyclohexane (a non-polar solvent) and acetonitrile (a polar aprotic solvent) as the solvents. This will reveal the extent of solvatochromic shifts.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_solvato Solvatochromism Study A Weigh Analyte B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Dilutions B->C F Measure Sample Absorbance C->F D Instrument Warm-up E Baseline Correction with Solvent D->E E->F G Identify λmax F->G H Repeat in Cyclohexane G->H I Repeat in Acetonitrile G->I

Caption: Experimental workflow for λmax determination.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The use of a double-beam spectrophotometer minimizes errors from lamp fluctuations. Baseline correction with the pure solvent is crucial to isolate the absorbance of the analyte. Preparing a series of dilutions and ensuring the measured absorbance falls within the optimal range confirms adherence to the Beer-Lambert Law, a cornerstone of quantitative spectroscopy.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, a robust prediction of its UV-Vis absorption maximum can be made through a comparative analysis with structurally similar compounds. The expected λmax in the 335-365 nm range is a logical consequence of the electronic properties of the 4-nitropyridine 1-oxide chromophore, modulated by the inductive effect of the 2-ethyl substituent.

For drug development professionals and researchers, this guide provides a scientifically-grounded starting point for the characterization of this and similar molecules. The provided experimental protocol offers a reliable method for the empirical determination of its spectroscopic properties. Further validation of these predictions through Time-Dependent Density Functional Theory (TD-DFT) calculations would be a valuable next step, offering a theoretical corroboration of the experimental findings.

References

  • Title: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment (The "Why")

2-Ethyl-4-nitropyridine 1-oxide represents a dual-hazard profile common to functionalized heterocyclic intermediates used in pharmaceutical synthesis (e.g., Torasemide precursors). Its handling requires a protocol that addresses two distinct chemical functionalities:

  • The Nitro Group (-NO₂): A pharmacophore often associated with mutagenicity and high skin permeability. Nitro-aromatics can rapidly penetrate standard latex and thin nitrile, entering the bloodstream to cause methemoglobinemia (interference with oxygen transport).

  • The N-Oxide Moiety (N→O): Thermally sensitive. While stable at room temperature, N-oxides possess a weak N-O bond that can undergo exothermic decomposition upon heating or in the presence of strong acylating agents/metals, posing a deflagration risk if confined.

Core Directive: Treat this compound as a high-potency toxicant and a thermally sensitive material . Do not rely on standard "lab safety" defaults; specific barrier protection is required.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any quantity above 10 mg .

Protection ZoneStandard RequirementTechnical Justification & Specification
Hand Protection Double-Gloving Strategy Primary Layer: Silver Shield® (Laminate) or thick Nitrile (>8 mil). Secondary Layer: Standard Nitrile (outer). Reasoning: Nitro compounds can permeate standard 4-mil nitrile in <15 mins. Laminate offers >4hr breakthrough time.
Eye/Face Chemical Goggles Safety glasses are insufficient for powders. Goggles (ANSI Z87.1 D3 rating) seal against fine dust and potential splashes during solubilization.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
Body Defense Tyvek® Lab Coat Standard cotton coats absorb nitro-aromatics, keeping the toxin against the skin. Use disposable, impervious Tyvek sleeves or coats for synthesis scales (>1g).

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE tier based on the physical state and scale of the operation.

PPE_Decision_Tree Start START: Handling this compound State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Solution Solution / Liquid State_Check->Solution Dissolved Scale_Check_Solid Scale Check Solid->Scale_Check_Solid Tier1 TIER 1: Fume Hood + Double Nitrile Gloves + Safety Glasses Solution->Tier1 Dilute (<0.1M) Tier2 TIER 2: Static Control + Tyvek Sleeves + Goggles + Laminate Gloves Solution->Tier2 Concentrated (>0.1M) Small_Solid < 100 mg (Weighing) Scale_Check_Solid->Small_Solid Large_Solid > 100 mg (Synthesis) Scale_Check_Solid->Large_Solid Small_Solid->Tier1 Minimal Dust Risk Large_Solid->Tier2 High Dust Risk Tier3 TIER 3: Full Tyvek Suit + Full Face Respirator (if outside hood) + Silver Shield Gloves Tier2->Tier3 Spill / Emergency

Figure 1: Decision matrix for selecting PPE based on operational scale and physical state. Note the escalation to laminate gloves for concentrated solutions.

Operational Protocols

A. Weighing & Transfer (Solid State)

The critical risk phase: Static electricity can disperse the powder, and N-oxides are sensitive to static discharge.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Containment: Perform all weighing inside a Balance Enclosure or a Fume Hood with the sash lowered to the working minimum.

  • Technique: Do not use metal spatulas if possible; use conductive plastic or porcelain to reduce spark risk.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (nitro compounds are soluble in MeOH) followed by water. Dispose of the tissue as hazardous waste.

B. Solubilization & Synthesis

The N-oxide bond is energetic. Exotherms are possible.

  • Solvent Choice: Dissolve in DCM or Ethyl Acetate. Avoid dissolving directly into strong acids or bases without cooling.

  • Thermal Control: If running a reaction >50°C, ensure a blast shield is in place. N-oxides can undergo "runaway" decomposition.

  • Incompatibility: Keep strictly segregated from acid chlorides , anhydrides , and metal catalysts (Pd/C) unless under specific reaction conditions, as these can trigger explosive rearrangement (Boekelheide rearrangement) or decomposition.

Disposal & Emergency Response

Disposal Protocol

Never dispose of this compound down the drain. It is likely toxic to aquatic life and persistent.

  • Segregation: Collect in a dedicated "Organic Waste - Toxic/Nitrogenous" container.

  • Labeling: Clearly mark as "Contains Nitro-Aromatics" and "Potential Explosive Hazard" (if concentrated).

  • Destruction: The only acceptable disposal method is High-Temperature Incineration with NOx scrubbing capabilities.

Accidental Exposure (First Aid)[2][3]
  • Skin Contact: Immediate wash with soap and water for 15 minutes . Nitro compounds absorb via hair follicles; scrubbing too hard can increase absorption. Use gentle, copious flow.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—nitropyridines are severe irritants.

  • Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), it indicates methemoglobinemia; administer oxygen and seek emergency medical aid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 4-Nitropyridine 1-oxide (Structural Analog Hazard Data). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.